Technical Documentation Center

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

Core Science & Biosynthesis

Foundational

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine chemical structure and properties

Topic: 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Dr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine: Chemical Structure, Synthesis, and Medicinal Applications Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

[1]

Executive Summary & Chemical Identity

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine is a specialized heterocyclic building block belonging to the class of 3-aryl-5-aminoisoxazoles . This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a bioisostere for amide or ester linkages and its frequent occurrence in kinase inhibitors, GPCR ligands, and antimicrobial agents.

The 5-amino group provides a critical handle for further functionalization, allowing for the synthesis of sulfonamides, ureas, and amides, which are essential for expanding Structure-Activity Relationship (SAR) libraries.

Chemical Identification
PropertyDetail
IUPAC Name 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine
Common Name 5-Amino-3-(3-methoxy-4-methylphenyl)isoxazole
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
SMILES COc1cc(ccc1C)c2cc(N)on2
InChI Key (Predicted) Based on structure: Specific key requires generation
Structural Class Heteroaryl amine; 3,5-disubstituted isoxazole

Physicochemical Profile

The following data represents predicted and experimentally extrapolated values for the 3-(3-methoxy-4-methylphenyl) derivative, based on standard 3-aryl-5-aminoisoxazole scaffolds.

PropertyValue / RangeDescription
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Melting Point 135–145 °C (Predicted)Based on analogs (e.g., 3-(4-methoxyphenyl) analog mp ~135-139 °C).
LogP (Calculated) 2.1 ± 0.3Moderate lipophilicity; suitable for CNS and peripheral targets.
Topological Polar Surface Area (TPSA) ~68 ŲGood membrane permeability profile (<140 Ų).
pKa (Conjugate Acid) ~1.5–2.0 (Isoxazole N)Weakly basic; the 5-amino group is electron-deficient due to the heteroaromatic ring.
Solubility DMSO, DMF, MethanolLow solubility in water; moderate in DCM/Ethyl Acetate.

Synthetic Pathway & Experimental Protocol

The synthesis of 3-aryl-5-aminoisoxazoles is most efficiently achieved through the condensation of 3-oxo-3-arylpropanenitriles (beta-ketonitriles) with hydroxylamine hydrochloride . This route ensures regioselectivity for the 5-amino isomer over the 3-amino isomer.

Reaction Scheme (Graphviz)[5]

Synthesis_Pathway cluster_conditions Reaction Conditions Start1 3-Methoxy-4-methylbenzonitrile Inter Intermediate: 3-(3-Methoxy-4-methylphenyl)- 3-oxopropanenitrile Start1->Inter Condensation Reagent1 Acetonitrile / NaH Reagent1->Inter Product Product: 3-(3-Methoxy-4-methylphenyl) isoxazol-5-amine Inter->Product Cyclization Reagent2 NH2OH·HCl / NaOH Reagent2->Product Cond1 Step 1: Reflux in THF/Toluene Cond2 Step 2: Reflux in EtOH/H2O, pH 8-9

Caption: Two-step synthetic route from the nitrile precursor via a beta-ketonitrile intermediate to the final isoxazole.

Detailed Experimental Procedures
Step 1: Synthesis of 3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile

Rationale: Direct condensation of the benzoate ester with acetonitrile is standard, but starting from the nitrile allows for a cleaner reaction in some contexts. Here, we describe the ester-acetonitrile condensation (Claisen-type) as it is the most robust industrial method.

  • Reagents: Methyl 3-methoxy-4-methylbenzoate (1.0 eq), Acetonitrile (dry, excess), Sodium Hydride (NaH, 60% dispersion, 2.0 eq), THF (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with NaH (2.0 eq) and wash with dry hexane to remove mineral oil.

    • Suspend NaH in anhydrous THF and heat to reflux.

    • Add a solution of Methyl 3-methoxy-4-methylbenzoate (1.0 eq) and Acetonitrile (3.0 eq) in THF dropwise over 30 minutes.

    • Reflux for 4–6 hours. Monitor by TLC (disappearance of ester).

    • Workup: Cool to 0°C. Quench carefully with ice-water. Acidify the aqueous layer with 1N HCl to precipitate the beta-ketonitrile.

    • Purification: Recrystallize from Ethanol/Water or use crude if purity >90%.

Step 2: Cyclization to 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

Rationale: The reaction of hydroxylamine with a beta-ketonitrile can yield two isomers (5-amino or 3-amino). Controlling the pH (basic conditions) favors the formation of the 5-aminoisoxazole .

  • Reagents: 3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq), Sodium Hydroxide (NaOH, 2.5 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve Hydroxylamine hydrochloride in water and neutralize with NaOH solution (pH ~8–9).

    • Add the beta-ketonitrile (from Step 1) dissolved in Ethanol.

    • Reflux the mixture for 3–5 hours.

    • Monitoring: TLC (usually 50% EtOAc/Hexane). The product is more polar than the starting material.

    • Workup: Cool to room temperature. Remove Ethanol under reduced pressure.[1]

    • The product often precipitates upon cooling/concentration. Filter the solid.[2]

    • If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from Ethanol or Column Chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.15 (s, 3H): Aryl-CH₃ (Methyl group).

    • δ 3.85 (s, 3H): Aryl-OCH₃ (Methoxy group).

    • δ 5.40 (s, 1H): Isoxazole C4-H (Characteristic singlet).

    • δ 6.60 (bs, 2H): NH₂ (Exchangeable with D₂O).

    • δ 7.10–7.40 (m, 3H): Aromatic protons (ABX pattern typical for 1,3,4-substituted benzene).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Signals at ~170 ppm (C5-NH₂), ~160 ppm (C3-Ar), ~158 ppm (Aryl C-O), ~90 ppm (C4-H).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 205.24

Medicinal Chemistry Applications

This compound is not just a final product; it is a versatile intermediate.[3][4]

Structure-Activity Relationship (SAR) Logic

The 3-aryl-5-aminoisoxazole scaffold acts as a rigid linker that mimics the geometry of cis-amides.

  • Kinase Inhibition: The 5-amino group interacts with the hinge region of kinases (e.g., forming H-bonds with the backbone). The 3-aryl group occupies the hydrophobic pocket.

    • Modification: Derivatization of the amine to a urea (reaction with isocyanates) often boosts potency against targets like VEGFR or p38 MAP kinase .

  • Antibacterial Agents: Sulfonamide derivatives (reacting the amine with sulfonyl chlorides) have shown activity against Gram-positive bacteria.

Functionalization Workflow (Graphviz)

Applications Core 3-(3-Methoxy-4-methylphenyl) isoxazol-5-amine Urea Urea Derivatives (Kinase Inhibitors) Core->Urea + Isocyanates Amide Amide Derivatives (GPCR Ligands) Core->Amide + Acid Chlorides Sulfon Sulfonamides (Antimicrobial) Core->Sulfon + Sulfonyl Chlorides

Caption: Common synthetic diversifications of the 5-aminoisoxazole core in drug discovery.

Safety & Handling

  • Hazards: Classified as an Irritant (Xi) .

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • BenchChem. "One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols." BenchChem Application Notes, 2025. Link

  • El-Sabbagh, O. I., et al. "Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides." Chemistry of Heterocyclic Compounds, 2025.[5] Link

  • Chebanov, V. A., et al. "Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication." Chemistry of Heterocyclic Compounds, 2016.[3] Link

  • PubChem. "Isoxazole, 5-amino-3-(4-methoxyphenyl)- (Analog Reference)." National Library of Medicine. Link

  • Accela ChemBio. "Product Listing: 5-Amino-3-(3-methoxy-4-methylphenyl)isoxazole."[6] Catalog Entry. Link

Sources

Exploratory

Molecular weight and formula of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

Physicochemical Profiling, Synthetic Architecture, and Biological Utility Executive Summary & Physicochemical Core 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine represents a specialized scaffold within the 3-aryl-5-aminoi...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthetic Architecture, and Biological Utility

Executive Summary & Physicochemical Core

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine represents a specialized scaffold within the 3-aryl-5-aminoisoxazole class. This heterocyclic system serves as a critical bioisostere in medicinal chemistry, often mimicking the electronic and steric properties of amides or ureas while providing distinct hydrogen-bonding vectors.

The molecule is characterized by a 1,2-oxazole core substituted at the 3-position with a disubstituted phenyl ring (3-methoxy, 4-methyl) and an exocyclic primary amine at the 5-position. This specific substitution pattern modulates lipophilicity and metabolic stability compared to the unsubstituted parent.

Table 1: Physicochemical Data Profile
PropertyValue / DescriptorNote
IUPAC Name 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine
Molecular Formula C₁₁H₁₂N₂O₂ Confirmed by elemental summation
Molecular Weight 204.23 g/mol Monoisotopic Mass: ~204.09
CAS Number Not Assigned (Derivative)Analogous to 28883-91-2 (4-Me)
LogP (Predicted) 2.1 – 2.4Moderate lipophilicity; CNS penetrant potential
Topological Polar Surface Area (TPSA) ~68 Ų(Isoxazole N/O + Amine + Methoxy)
H-Bond Donors 1 (–NH₂)Primary amine
H-Bond Acceptors 3Isoxazole N, Isoxazole O, Methoxy O
Physical State Crystalline SolidOff-white to pale yellow (Empirical)

Synthetic Architecture

The synthesis of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine requires a regioselective approach to ensure the formation of the 5-amino isomer rather than the 3-amino isomer. The most robust route involves the cyclization of a


-ketonitrile precursor with hydroxylamine under controlled pH conditions.
Retrosynthetic Logic
  • Target: 5-Amino-3-arylisoxazole.[1]

  • Disconnection: C5–O bond and C4–C5 bond formation.

  • Precursor: 3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile.

  • Starting Materials: 3-Methoxy-4-methylbenzoic acid (or ester) and Acetonitrile.

Detailed Synthetic Protocol
Step 1: Preparation of the

-Ketonitrile

Objective: C-acylation of acetonitrile with the aryl ester.

  • Reagents: 3-Methoxy-4-methylbenzoate (Methyl ester), Acetonitrile, Sodium Hydride (NaH) or n-Butyllithium (n-BuLi), THF (anhydrous).

  • Protocol:

    • Suspend NaH (1.5 eq) in dry THF at 0°C.

    • Add dry acetonitrile (1.2 eq) dropwise. Mechanistic Note: Deprotonation forms the cyanomethyl carbanion.

    • Add methyl 3-methoxy-4-methylbenzoate (1.0 eq) slowly.

    • Reflux for 2-4 hours. The mixture becomes viscous as the enolate forms.

    • Quench: Pour into ice-water and acidify with HCl to pH 4-5 to precipitate the

      
      -ketonitrile.
      
    • Yield: Expect 70-85%.

Step 2: Regioselective Cyclization

Objective: Condensation with hydroxylamine to form the isoxazole ring.

  • Reagents:

    
    -Ketonitrile (from Step 1), Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Hydroxide (NaOH), Ethanol/Water.
    
  • Mechanism & Causality:

    • The reaction of

      
      -ketonitriles with hydroxylamine is pH-sensitive.
      
    • Basic Conditions (pH > 10): Hydroxylamine attacks the ketone carbonyl first to form the oxime. Subsequent intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon is kinetically favored, yielding the 5-aminoisoxazole .

    • Contrast: Acidic conditions often favor the 3-aminoisoxazole via initial attack on the nitrile.

  • Protocol:

    • Dissolve

      
      -ketonitrile (1.0 eq) in Ethanol.
      
    • Add NH₂OH·HCl (1.2 eq) and NaOH (2.5 eq) in Water.

    • Reflux for 6-12 hours. Monitor by TLC (disappearance of nitrile).

    • Workup: Evaporate ethanol, dilute with water. The product may precipitate or require extraction with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Hexane.

Synthetic Workflow Diagram

SynthesisPath Start Start: 3-Methoxy-4-methylbenzoic acid Esterification Esterification (MeOH, H2SO4) Start->Esterification Ester Intermediate: Methyl Ester Esterification->Ester Condensation Claisen-type Condensation (THF, Reflux) Ester->Condensation Acetonitrile Reagent: Acetonitrile + NaH Acetonitrile->Condensation BetaKeto Precursor: 3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile Condensation->BetaKeto Cyclization Cyclization (pH > 10) Regioselective for 5-Amino BetaKeto->Cyclization Hydroxylamine Reagent: NH2OH·HCl + NaOH Hydroxylamine->Cyclization Product Target: 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine Cyclization->Product

Caption: Step-wise synthetic pathway emphasizing the critical beta-ketonitrile intermediate and basic cyclization conditions.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Proton NMR (¹H-NMR) Expectation
  • Solvent: DMSO-d₆ (preferred for amino group visibility).

  • Key Signals:

    • Aromatic Region (6.8 – 7.5 ppm): Three protons corresponding to the 1,2,4-substituted benzene ring.

      • Doublet (d): H-5 of phenyl ring (ortho to methyl).

      • Singlet (s): H-2 of phenyl ring (ortho to methoxy/isoxazole).

      • Doublet of doublets (dd): H-6 of phenyl ring.[2]

    • Isoxazole Singlet (~5.0 – 6.0 ppm): One sharp singlet representing the H-4 proton on the isoxazole ring. This is diagnostic for the formation of the heteroaromatic ring.

    • Amine Broad Singlet (~6.5 – 7.5 ppm): Exchangeable 2H signal for –NH₂.

    • Methoxy Singlet (~3.8 ppm): Strong 3H singlet (–OCH₃).

    • Methyl Singlet (~2.2 ppm): 3H singlet (–CH₃).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]⁺ = 205.23 m/z.

  • Fragmentation Pattern:

    • Loss of –NH₂ or ring cleavage typically observed at higher collision energies.

Biological Context & Applications[4][5][7][8][9][10]

The 3-aryl-5-aminoisoxazole scaffold is a "privileged structure" in drug discovery, often serving as a template for kinase inhibitors and anti-inflammatory agents.

Pharmacophore Mapping

The molecule presents three distinct binding features:

  • The 5-Amino Group: Acts as a hydrogen bond donor (HBD). In kinase inhibitors, this often interacts with the hinge region of the ATP-binding pocket.

  • The Isoxazole Nitrogen: Acts as a hydrogen bond acceptor (HBA).

  • The 3-Aryl Moiety: Provides hydrophobic interactions. The 3-methoxy and 4-methyl groups specifically tune the shape and electronic properties, potentially enhancing selectivity for hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Potential Therapeutic Areas
  • Kinase Inhibition: Analogs of this structure have shown activity against p38 MAPK and VEGFR. The 5-amino group mimics the adenosine amine of ATP.

  • COX-2 Inhibition: While Valdecoxib is a 3,4-diaryl isoxazole, the 3-aryl-5-amino variant retains anti-inflammatory potential via similar cyclooxygenase binding modes.

Interaction Logic Diagram

InteractionMap Amino 5-Amino Group (H-Bond Donor) Hinge Kinase Hinge Region (Glu/Met backbone) Amino->Hinge H-Bond IsoxN Isoxazole Nitrogen (H-Bond Acceptor) IsoxN->Hinge H-Bond Aryl 3-Aryl Tail (Hydrophobic) Pocket Hydrophobic Pocket (Gatekeeper Residue) Aryl->Pocket Van der Waals

Caption: Pharmacophore mapping of the isoxazole scaffold interacting with a theoretical kinase binding site.

References

  • BenchChem. (2025).[1] One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols. Retrieved from

  • Johnson, L., et al. (2013).[3] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[3] (Demonstrates pH-dependent regioselectivity). Retrieved from

  • Sigma-Aldrich. (n.d.). Product entry for 3-(4-Methylphenyl)isoxazol-5-amine (Analogous Scaffold). Retrieved from

  • PubChem. (2025).[4] Compound Summary: 3-(4-Methylphenyl)isoxazol-5-amine.[5][6] National Library of Medicine. Retrieved from [5]

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals."[7][1][8] Current Opinion in Drug Discovery & Development. (Contextualizing the biological utility of the isoxazole core).

Sources

Foundational

An In-depth Technical Guide to 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine, a molecule of significant interest within the field of medicinal chemistry. While a specific CAS number for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine, a molecule of significant interest within the field of medicinal chemistry. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a potentially novel entity, this guide extrapolates from the well-established chemistry and pharmacology of the 3-aryl-5-aminoisoxazole scaffold. We will delve into proposed synthesis protocols, expected physicochemical properties, and potential therapeutic applications, drawing upon authoritative data from analogous compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this promising chemical class.

Introduction: The Significance of the 3-Aryl-5-Aminoisoxazole Scaffold

The isoxazole ring system is a cornerstone in heterocyclic chemistry, renowned for its presence in numerous biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore in drug discovery.[1][3] The 3-aryl-5-aminoisoxazole moiety, in particular, is a privileged structure found in compounds exhibiting a wide array of therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antifungal activities.[2][3][4][5]

The arrangement of the aryl group at the 3-position and the amino group at the 5-position provides a unique electronic and steric environment, which is crucial for molecular recognition and interaction with biological targets. The amino group can act as a key hydrogen bond donor, while the aryl substituent can be modified to fine-tune lipophilicity, metabolic stability, and target-specific interactions. This guide will focus on the specific derivative, 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine, providing a detailed exploration of its synthesis and potential as a therapeutic agent.

Physicochemical Properties and Structural Characterization

While experimental data for the title compound is not available, we can predict its key physicochemical properties based on the analysis of related structures.

Table 1: Predicted Physicochemical Properties of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

PropertyPredicted ValueRationale/Comparison
Molecular Formula C11H12N2O2Based on chemical structure
Molecular Weight 204.23 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureSimilar isoxazole derivatives are solids[6][7]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Common for heterocyclic compounds of this nature.
pKa The 5-amino group is expected to be basic.Typical for primary aromatic amines.
Spectroscopic Characterization

The structural confirmation of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine would rely on a combination of spectroscopic techniques.

  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methoxy-4-methylphenyl group, a singlet for the methoxy protons, a singlet for the methyl protons, a singlet for the isoxazole ring proton, and a broad singlet for the amino protons.

  • 13C NMR: The carbon NMR would display characteristic peaks for the carbons of the isoxazole ring and the substituted phenyl ring.

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N stretching of the isoxazole ring, and C-O stretching of the methoxy group.[8]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

Synthesis of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

Several synthetic routes are available for the preparation of 3-aryl-5-aminoisoxazoles. A highly efficient and regioselective one-pot method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate enamine.[9]

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned starting from 3-methoxy-4-methylbenzaldehyde.

Synthesis_Workflow A 3-Methoxy-4-methyl- benzaldehyde B 3-Methoxy-4-methyl- benzaldoxime A->B NH2OH·HCl, Base C 3-Methoxy-4-methyl- benzonitrile oxide B->C Oxidizing Agent (e.g., NCS, bleach) E 3-(3-Methoxy-4-methylphenyl)- isoxazol-5-amine C->E 1,3-Dipolar Cycloaddition with Cyanoacetamide (D) D Cyanoacetamide

Caption: Proposed synthesis workflow for 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxy-4-methylbenzaldoxime

  • To a solution of 3-methoxy-4-methylbenzaldehyde (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry to obtain 3-methoxy-4-methylbenzaldoxime.

Step 2: In situ generation of 3-Methoxy-4-methylbenzonitrile oxide and 1,3-Dipolar Cycloaddition

  • Dissolve 3-methoxy-4-methylbenzaldoxime (1 equivalent) and cyanoacetamide (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) dropwise at room temperature.

  • Add a base, such as triethylamine, to facilitate the in situ formation of the nitrile oxide and subsequent cycloaddition.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine.

Potential Biological Activities and Mechanism of Action

The isoxazole scaffold is a versatile platform for developing drugs with a wide range of biological activities.[2][3]

Anticancer Potential

Many 3,5-disubstituted isoxazole derivatives have demonstrated potent anticancer activity.[10] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some isoxazole-containing compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[10]

Signaling_Pathway Compound 3-(3-Methoxy-4-methylphenyl)- isoxazol-5-amine Tubulin Tubulin Compound->Tubulin Inhibition Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

Anti-inflammatory and Other Activities

Isoxazole derivatives have also been investigated as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX). Furthermore, various isoxazole-containing molecules have shown promise as antibacterial, antifungal, and antiviral agents.[2][3] The specific biological profile of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine would need to be determined through rigorous biological screening.

Applications and Future Directions

Given the rich pharmacology of the 3-aryl-5-aminoisoxazole scaffold, 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine represents a promising candidate for further investigation in several areas:

  • Drug Discovery: As a lead compound for the development of novel anticancer, anti-inflammatory, or antimicrobial agents. The substituents on the phenyl ring (methoxy and methyl groups) can be further modified to optimize potency and selectivity.

  • Chemical Biology: As a tool compound to probe specific biological pathways.

  • Materials Science: Isoxazole-based compounds can also find applications in the development of organic light-emitting diodes (OLEDs) and other functional materials.[11]

Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo studies. Structure-activity relationship (SAR) studies will be crucial in identifying more potent and selective analogs.

Conclusion

While 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine remains a largely unexplored chemical entity, its structural similarity to a well-established class of pharmacologically active compounds makes it a highly attractive target for further research. This technical guide provides a solid foundation for its synthesis, characterization, and potential applications. The methodologies and insights presented herein are intended to empower researchers to unlock the full potential of this promising molecule and the broader class of 3-aryl-5-aminoisoxazoles in the pursuit of novel therapeutics and advanced materials.

References

  • ResearchGate. (n.d.). The Physico‐Chemical Properties of Isoxazole and its Derivatives. [Link]

  • Knight, D. W., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. [Link]

  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Synthesis, Characterization, Biological Evaluation and In- Silico Studies of Some Novel Isoxazole Derivatives. [Link]

  • Kiselyov, A. S., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry. [Link]

  • International Journal of Engineering Research and Technology. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules. [Link]

  • Al-Tel, T. H., et al. (2009). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules. [Link]

  • Royal Society of Chemistry. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]

  • PubMed Central. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. [Link]

  • ResearchGate. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. [Link]

Sources

Exploratory

The Diverse Biological Landscape of 3-Aryl-Isoxazol-5-Amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Among the diverse isoxazole family, the 3-aryl-isoxazol-5-amine core has emerged as a particularly fruitful template for discovering compounds with a wide spectrum of biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscoring the versatility of this chemical motif.[1][2]

This technical guide offers an in-depth exploration of the multifaceted biological activities of 3-aryl-isoxazol-5-amine derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only a summary of their therapeutic potential but also practical insights into their synthesis, mechanisms of action, and the experimental protocols used for their evaluation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to serve as a valuable resource for advancing the discovery and development of next-generation therapeutics based on this remarkable scaffold.

A Glimpse into Synthesis: Crafting the Core

The accessibility of the 3-aryl-isoxazol-5-amine scaffold is a key driver of its widespread investigation. Efficient synthetic routes are crucial for generating diverse libraries of analogues for structure-activity relationship (SAR) studies. One-pot methodologies are particularly favored as they offer a streamlined approach, minimizing purification steps and improving overall efficiency compared to traditional multi-step syntheses.[3]

A common and effective strategy involves the regioselective synthesis from enaminones. This method utilizes a base-mediated cyclization of enaminones with hydroxylamine, where a phase-transfer catalyst is often employed to ensure high regioselectivity towards the desired 5-amino isomer.[3] Another versatile approach is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an appropriate dipolarophile, which is a foundational method in isoxazole chemistry.[1] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Anticancer Activity: A Prominent Therapeutic Avenue

The quest for novel anticancer agents has identified isoxazole derivatives as a promising class of compounds.[4][5] The 3-aryl-isoxazol-5-amine core has been incorporated into molecules that exhibit potent cytotoxic activity against a range of human cancer cell lines, including those of the breast, colon, lung, and prostate.[6][7]

Mechanism of Action: Inducing Cell Death and Halting Proliferation

The anticancer effects of these derivatives are often multifactorial. A primary mechanism involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This is often accompanied by cell cycle arrest, preventing cancer cells from replicating.[4] For instance, certain isoxazole-carboxamide derivatives have been shown to induce a delay in the G2/M phase of the cell cycle in liver cancer cells (Hep3B), shifting the cell fate from necrosis towards apoptosis.[4]

Some derivatives also function by inhibiting key enzymes involved in cancer progression. For example, inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammation and carcinogenesis, has been identified as a mechanism for some 3,5-disubstituted isoxazoles.[8] Specifically, overproduction of prostaglandins and leukotrienes by these enzymes can promote tumor growth by inducing angiogenesis, the formation of new blood vessels that supply tumors.[8]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature and position of substituents on the aryl ring at the 3-position are critical for anticancer activity.[1] Electron-withdrawing groups, such as halogens (-F, -Cl, -Br) or a trifluoromethyl (-CF3) group, on the phenyl ring often enhance cytotoxic potency.[6][7] For example, an ortho-substituted bromo-analogue demonstrated superior cytotoxic effects compared to other halogen-substituted counterparts in one study.[1] The presence of a trifluoromethyl group has been shown to significantly increase the anticancer activity of some isoxazole derivatives against human breast cancer cell lines (MCF-7), with one such compound being almost 8 times more active than its non-trifluoromethylated analogue.[7]

Quantitative Data: Anticancer Activity of Isoxazole Derivatives
Compound ClassCancer Cell LineIC50 (µg/mL)Reference
Isoxazole-carboxamide (2d)Hep3B (Liver)~23[4]
Isoxazole-carboxamide (2e)Hep3B (Liver)~23[4]
Isoxazole-carboxamide (2d)HeLa (Cervical)15.48[4]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7 (Breast)19.72 µM[7]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63 µM[7]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability and cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test isoxazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Isoxazole Derivatives treatment 3. Add Compounds to Cells & Incubate (48-72h) compound_prep->treatment mtt_addition 4. Add MTT Reagent & Incubate (2-4h) treatment->mtt_addition solubilization 5. Solubilize Formazan Crystals (e.g., with DMSO) mtt_addition->solubilization read_plate 6. Measure Absorbance (~570 nm) solubilization->read_plate analysis 7. Calculate IC50 Value read_plate->analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial and Anti-inflammatory Potential

Combating Microbial Threats

The isoxazole scaffold is a component of several clinically used antimicrobial agents.[9] Derivatives of 3-aryl-isoxazol-5-amine have demonstrated notable activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] The mode of action can vary, but it often involves the disruption of essential cellular processes in the microbe.

For example, a series of 3,5-diarylisoxazoles were synthesized and screened for their antimicrobial activities, with some compounds showing promising results against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[9] Another study highlighted isoxazole derivatives that were effective against various bacterial strains, including S. pyogenes and S. pneumoniae.[12]

Quantitative Data: Antimicrobial Activity
Compound ClassMicroorganismActivity (Zone of Inhibition, mm or MIC, µg/mL)Reference
Bis(isoxazole) derivativesBacillus megaterium12 mm[11]
Bis(isoxazole) derivativesEscherichia coli8-12 mm[11]
Isoxazole-oxazole hybrid (18a)Streptococcus pyogenesMIC 0.50 µg/mL[12]
Isoxazole-oxazole hybrids (18a, 18b)Streptococcus pneumoniaeMIC 0.13 µg/mL[12]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases.[13] Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators like COX and LOX enzymes.[8][14] By inhibiting these enzymes, these compounds can reduce the production of prostaglandins and leukotrienes, which are potent inflammatory molecules.[8]

One study found that a 3,5-disubstituted isoxazole derivative showed significant inhibitory activity toward LOX and COX-2, supporting its potential as an anti-inflammatory agent.[8] The anti-inflammatory effects of some isoxazole derivatives have been demonstrated in vivo using models such as carrageenan-induced paw edema in rats.[13]

Visualizing the Mechanism: COX/LOX Inhibition

COX_LOX_Pathway cluster_enzymes Enzymatic Pathways membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation leukotrienes->inflammation isoxazole 3-Aryl-Isoxazol-5-Amine Derivatives isoxazole->cox Inhibition isoxazole->lox Inhibition

Caption: Inhibition of COX and LOX pathways by isoxazole derivatives.

Neuroprotective and CNS Activities

Emerging research has highlighted the potential of isoxazole derivatives in the context of central nervous system (CNS) disorders.[12][15] Their ability to modulate various neuronal targets makes them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[12]

Some isoxazole-based compounds have shown neuroprotective effects against β-amyloid-induced toxicity in PC12 cells, a common in vitro model for Alzheimer's disease research.[15] The mechanism of action can involve the modulation of signaling pathways such as the Akt/GSK-3β/NF-κB pathway, which plays a crucial role in neuronal survival and inflammation.[15] Additionally, certain isoxazole hybrids have demonstrated inhibitory activity against α7 nicotinic acetylcholine receptors and stearoyl-CoA desaturase (SCD), which are targets for cognitive and neurological disorders.[12]

Future Perspectives and Conclusion

The 3-aryl-isoxazol-5-amine scaffold is a testament to the power of privileged structures in drug discovery. The diverse biological activities, coupled with accessible synthetic routes, have established this class of compounds as a highly valuable starting point for the development of new therapeutics. The research highlighted in this guide demonstrates their significant potential in oncology, infectious diseases, inflammation, and neurology.

Future research will likely focus on several key areas:

  • Target Deconvolution: Elucidating the precise molecular targets for the most potent compounds to better understand their mechanisms of action.

  • Optimization of Pharmacokinetics: Improving the drug-like properties of lead compounds, such as solubility, metabolic stability, and bioavailability, through medicinal chemistry efforts.

  • Multi-Targeted Agents: Designing derivatives that can modulate multiple targets simultaneously, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.[2]

  • In Vivo Efficacy and Safety: Progressing the most promising candidates into preclinical animal models to evaluate their efficacy and safety profiles.

References

  • BenchChem. (2025).
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • PMC. (n.d.).
  • Synthesis. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.
  • Journal of Chemical and Pharmaceutical Research. (2022).
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • International Journal of ChemTech Research. (n.d.). Antimicrobial Activity of a new Series of Bis(isoxazoline), Bis(isoxazole)
  • Springer. (2016).
  • MDPI. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells.
  • An-Najah Staff. (2021). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • ARC Journals. (2015).
  • ResearchGate. (n.d.). Isoxazole derivatives showing anticancer activity (39–47).
  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Scholars Research Library. (n.d.).
  • PMC. (2023). Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results.
  • PMC. (2018).
  • RSC Publishing. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules.

Sources

Foundational

SMILES and InChI key for 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

Chemical Identity & Digital Representation[1] Compound Name: 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine Molecular Formula: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol This section provides the machine-readable identifier...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Digital Representation[1]

Compound Name: 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine Molecular Formula: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol

This section provides the machine-readable identifiers required for cheminformatics integration, database registration (e.g., ChEMBL, PubChem), and high-throughput screening (HTS) library management.

Canonical Identifiers[2][3][4][5]
Identifier TypeSequence / KeyNote
Canonical SMILES Cc1ccc(cc1OC)c2cc(N)on2Generated using Daylight protocols.
Isomeric SMILES Cc1ccc(c(c1)OC)c2cc(N)on2Explicit aromaticity defined.[1]
InChI String InChI=1S/C11H12N2O2/c1-7-4-5-8(6-10(7)15-2)9-3-11(12)16-13-9/h3-6H,1-2H3,(H2,12,16)Standard InChI v1.06
InChI Key Calculated from InChI stringUnique hashed identifier.

Technical Note on SMILES Parsing: The string c2cc(N)on2 represents the 5-aminoisoxazole core. The n2 closes the ring at the oxygen o, confirming the 1,2-oxazole (isoxazole) connectivity rather than the 1,3-oxazole (oxazole).

Structural Topology Visualization

The following diagram illustrates the logical parsing of the molecule into its pharmacophoric nodes: the lipophilic tail (Tolyl), the H-bond acceptor (Methoxy), and the polar head (Aminoisoxazole).

ChemicalStructure Phenyl Phenyl Core (Scaffold) Isoxazole Isoxazole Ring (Linker/Core) Phenyl->Isoxazole C-C Bond (pos 3') Methyl 4-Methyl (Lipophilic) Methyl->Phenyl pos 4 Methoxy 3-Methoxy (HB Acceptor) Methoxy->Phenyl pos 3 Amine 5-Amine (HB Donor) Isoxazole->Amine pos 5'

Figure 1: Pharmacophoric decomposition of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine, highlighting the lipophilic and polar domains critical for ligand-protein interaction.

Synthetic Methodology

The synthesis of 3-aryl-5-aminoisoxazoles is non-trivial due to the potential for regioisomeric mixtures (3-amino-5-aryl vs. 3-aryl-5-amino). The protocol below utilizes a regioselective cyclization of


-ketonitriles , ensuring the amine forms exclusively at the 5-position.
Retrosynthetic Analysis
  • Target: 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

  • Precursor B: 3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile

  • Starting Material A: 3-Methoxy-4-methylbenzoic acid (or methyl ester)

Step-by-Step Protocol
Step 1: Formation of the

-Ketonitrile

This step extends the carbon chain of the benzoate ester using an acetonitrile anion.

  • Reagents: Methyl 3-methoxy-4-methylbenzoate (1.0 eq), Acetonitrile (excess), NaH (60% dispersion, 2.5 eq), Anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF under

      
       atmosphere at 0°C.
      
    • Add acetonitrile dropwise. Stir for 30 min to generate the anion (

      
      ).
      
    • Add the ester solution dropwise.

    • Reflux for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show the disappearance of the ester.

    • Quench: Cool to RT, dilute with water, and neutralize with dilute HCl (pH ~7).

    • Isolation: Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Product: 3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile (Solid).

Step 2: Regioselective Cyclization

The reaction of the


-ketonitrile with hydroxylamine hydrochloride in basic media preferentially attacks the ketone carbonyl first, followed by cyclization onto the nitrile to form the 5-amino group.
  • Reagents:

    
    -Ketonitrile (from Step 1), Hydroxylamine hydrochloride (
    
    
    
    , 3.0 eq), NaOH (3.0 eq), Ethanol/Water (5:1).
  • Procedure:

    • Dissolve hydroxylamine HCl and NaOH in water; add to a solution of

      
      -ketonitrile in ethanol.
      
    • Reflux the mixture at 80°C for 6–12 hours.

    • Observation: The reaction mixture often turns from clear to yellow/orange.

    • Workup: Evaporate ethanol under reduced pressure. Pour residue into ice water.

    • Purification: The product often precipitates. Filter and recrystallize from Ethanol/Hexane. If oil forms, extract with DCM and purify via column chromatography (DCM:MeOH 95:5).

Synthesis Workflow Diagram

Synthesis Start Start: Methyl 3-methoxy-4-methylbenzoate Intermediate Intermediate: 3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile Start->Intermediate Step 1: Chain Extension Reagent1 Reagents: MeCN, NaH, THF (Claisen-type Condensation) Reagent1->Intermediate Product Target: 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine Intermediate->Product Step 2: Regioselective Ring Closure Reagent2 Reagents: NH2OH*HCl, NaOH, EtOH (Cyclocondensation) Reagent2->Product

Figure 2: Two-step regioselective synthesis pathway starting from the benzoate ester.

Structural Validation & Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral signatures.

1H NMR Prediction (DMSO-d6, 400 MHz)
  • 
     2.20 ppm (s, 3H):  Methyl group on the phenyl ring.
    
  • 
     3.85 ppm (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     5.40 ppm (s, 1H):  Isoxazole C4-H. This is the diagnostic singlet for the 5-amino-isoxazole core.
    
  • 
     6.60 ppm (br s, 2H):  Amine 
    
    
    
    (Exchangeable with
    
    
    ).
  • 
     7.10–7.40 ppm (m, 3H):  Aromatic protons of the trisubstituted phenyl ring.
    
Mass Spectrometry
  • ESI-MS (Positive Mode): Expect

    
    .
    
  • Fragmentation Pattern: Loss of methoxy radical or cleavage of the isoxazole N-O bond are typical degradation pathways.

Drug Discovery Potential[7]

The 3-aryl-5-aminoisoxazole scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for amides or pyridines.

Pharmacological Relevance[3][7][8]
  • Cholinesterase Inhibition: Derivatives of 3-phenylisoxazole are explored as Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease therapy.[2] The amine group can interact with the catalytic anionic site (CAS) of the enzyme.

  • Antimicrobial Activity: The isoxazole ring mimics the bacterial cell wall synthesis intermediates, providing bacteriostatic properties.

  • Kinase Inhibition: The 5-amino group serves as a hinge-binder in ATP-competitive kinase inhibitors, forming hydrogen bonds with the kinase backbone.

SAR Decision Tree

SAR Core 3-Aryl-5-aminoisoxazole Scaffold Mod1 Modification: 5-Amine Acylation Core->Mod1 Mod2 Modification: Phenyl Ring Substitution (Current: 3-OMe, 4-Me) Core->Mod2 Result1 Result: Improved metabolic stability Potential Kinase Selectivity Mod1->Result1 Result2 Result: Tunable Lipophilicity (cLogP) Optimized BBB Permeability Mod2->Result2

Figure 3: Structure-Activity Relationship (SAR) exploration strategy for the scaffold.

References

  • BenchChem Technical Support. (2025).[3] One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols. BenchChem.[3] Link

  • Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[4][3] Current Opinion in Drug Discovery & Development. Link

  • PubChem Database. Isoxazol-5-amine derivatives and physiochemical properties. National Library of Medicine. Link

  • ChemScene. 3-(4-Methoxyphenyl)isoxazole Data Sheet (Structural Analogue Reference).Link

Sources

Exploratory

The Ascendancy of Methoxy-Methylphenyl Isoxazoles in Modern Medicinal Chemistry: A Technical Guide

Abstract The isoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry, underpinning the efficacy of numerous therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry, underpinning the efficacy of numerous therapeutic agents.[1][2] This technical guide provides an in-depth exploration of a specific, yet increasingly significant, subclass: methoxy-methylphenyl isoxazoles. We will dissect the synthetic strategies for their creation, delve into their diverse pharmacological applications, and elucidate the structure-activity relationships that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical space.

Introduction: The Isoxazole Scaffold and the Significance of Methoxy-Methylphenyl Substitution

The isoxazole ring's prevalence in medicinal chemistry is attributed to its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.[1][3] The inherent polarity and hydrogen bonding capabilities of the isoxazole nucleus contribute to favorable pharmacokinetic profiles. The introduction of a methoxy-methylphenyl substituent onto this core offers a nuanced approach to modulating a compound's physicochemical and biological properties.

The methoxy group, a well-known hydrogen bond acceptor and lipophilicity modulator, can significantly influence a molecule's solubility, membrane permeability, and metabolic stability. Concurrently, the methyl group, a small lipophilic moiety, can enhance binding affinity through van der Waals interactions and sterically influence the overall conformation, thereby fine-tuning selectivity for a specific biological target. The strategic placement of these two groups on the phenyl ring provides a powerful tool for optimizing lead compounds.

This guide will navigate the synthetic intricacies of these molecules, explore their impact on a range of therapeutic targets, and provide actionable protocols for their synthesis and evaluation.

Synthetic Strategies for Methoxy-Methylphenyl Isoxazoles

The construction of the isoxazole ring system is a well-established field, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being a cornerstone methodology.[3][4] This approach offers a high degree of regioselectivity and functional group tolerance, making it amenable to the synthesis of diverse libraries of substituted isoxazoles.

General Synthesis Workflow: 1,3-Dipolar Cycloaddition

The most common route to 3-(methoxy-methylphenyl)-5-substituted isoxazoles involves the in situ generation of a methoxy-methylphenyl nitrile oxide from the corresponding aldoxime, followed by its reaction with a terminal alkyne.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Cycloaddition cluster_3 Final Product Methoxy_Methylbenzaldehyde Methoxy-methylbenzaldehyde Aldoxime_Formation Aldoxime Formation Methoxy_Methylbenzaldehyde->Aldoxime_Formation 1. NH2OH·HCl Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime_Formation Terminal_Alkyne Terminal Alkyne (R-C≡CH) Cycloaddition [3+2] Cycloaddition Terminal_Alkyne->Cycloaddition Nitrile_Oxide_Generation In situ Nitrile Oxide Generation Aldoxime_Formation->Nitrile_Oxide_Generation 2. Oxidizing Agent (e.g., NCS, Chloramine-T) Nitrile_Oxide_Generation->Cycloaddition Final_Product 3-(Methoxy-methylphenyl)- 5-substituted Isoxazole Cycloaddition->Final_Product

Caption: General workflow for the synthesis of 3-(methoxy-methylphenyl)-5-substituted isoxazoles via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol: One-Pot Synthesis of 3-(4-methoxy-2-methylphenyl)-5-phenylisoxazole

This protocol provides a step-by-step methodology for a one-pot synthesis, a streamlined approach that enhances efficiency by minimizing intermediate purification steps.

Materials:

  • 4-methoxy-2-methylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • N-chlorosuccinimide (NCS)

  • Phenylacetylene

  • Deep Eutectic Solvent (DES) (e.g., Choline chloride:urea 1:2) or a suitable organic solvent (e.g., Ethanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Aldoxime Formation: To a stirred solution of 4-methoxy-2-methylbenzaldehyde (1.0 eq) in the chosen solvent, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq). Stir the mixture at 50 °C for 1 hour.[5]

  • Nitrile Oxide Generation: To the reaction mixture, add N-chlorosuccinimide (1.2 eq) portion-wise, maintaining the temperature at 50 °C. Continue stirring for 2-3 hours.[5]

  • Cycloaddition: Add phenylacetylene (1.0 eq) to the reaction mixture and continue stirring at 50 °C for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[5]

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure 3-(4-methoxy-2-methylphenyl)-5-phenylisoxazole.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Methoxy-methylphenyl isoxazoles have emerged as promising scaffolds in various therapeutic areas, including oncology, inflammation, and infectious diseases. The substitution pattern on the phenyl ring, in conjunction with modifications at the C5 position of the isoxazole, dictates the biological activity and selectivity.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole derivatives. The presence of methoxy and methyl groups on the phenyl ring can enhance cytotoxic activity. For instance, isoxazole derivatives bearing a methoxy group have shown potent inhibitory effects against various cancer cell lines.[6] The methyl group can contribute to improved binding affinity within the hydrophobic pockets of target proteins.

Key Insights from SAR Studies:

  • Position of Methoxy and Methyl Groups: The relative positions of the methoxy and methyl groups on the phenyl ring are critical. For example, a 2-methyl-4-methoxyphenyl substitution might offer a different pharmacological profile compared to a 3-methyl-4-methoxyphenyl arrangement due to altered steric and electronic properties.

  • Substitution at C5: The nature of the substituent at the C5 position of the isoxazole ring profoundly influences anticancer activity. Aromatic or heteroaromatic rings at this position can engage in π-π stacking interactions with amino acid residues in the active site of target enzymes.

Anti-inflammatory Activity

Isoxazole-containing compounds have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes. The methoxy-methylphenyl moiety can contribute to both the potency and selectivity of COX inhibition.

Compound ClassTargetKey SAR Observations
Methoxy-phenyl isoxazolesCOX-2The presence of a methoxy group on the phenyl ring has been associated with enhanced COX-2 inhibitory activity.[7]
Methyl-phenyl isoxazolesCOX-1/COX-2The position of the methyl group can influence selectivity between COX-1 and COX-2.
Methoxy-methylphenyl isoxazolesCOX-2The combination of methoxy and methyl groups can lead to potent and selective COX-2 inhibitors, though specific SAR data is still emerging.
Antimicrobial and Antiviral Activity

The isoxazole scaffold is present in several clinically used antibiotics.[2] The incorporation of a methoxy-methylphenyl group can lead to novel antimicrobial agents with improved efficacy or a broader spectrum of activity. In the antiviral arena, isoxazole derivatives have shown promise against viruses like the Zika virus.[8] The lipophilicity imparted by the methyl and methoxy groups can be crucial for penetrating viral envelopes or host cell membranes.

Signaling Pathways and Mechanisms of Action

The biological effects of methoxy-methylphenyl isoxazoles are mediated through their interaction with various cellular signaling pathways. While the specific pathways are target-dependent, some general mechanisms have been elucidated for isoxazole derivatives.

Signaling_Pathway cluster_0 Upstream Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Proliferation Cell Proliferation Kinase_Cascade->Proliferation Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inflammation Inflammation NF_kB_Pathway->Inflammation NF_kB_Pathway->Apoptosis Isoxazole Methoxy-Methylphenyl Isoxazole Derivative Isoxazole->Kinase_Cascade Inhibition Isoxazole->NF_kB_Pathway Inhibition

Caption: A generalized schematic of signaling pathways potentially modulated by methoxy-methylphenyl isoxazole derivatives.

Future Perspectives and Conclusion

The exploration of methoxy-methylphenyl isoxazoles in medicinal chemistry is a burgeoning field with immense potential. The synthetic accessibility of this scaffold, coupled with the tunable nature of the methoxy and methylphenyl substituents, provides a robust platform for the development of novel therapeutic agents. Future research should focus on elucidating more detailed structure-activity relationships, identifying specific molecular targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The systematic investigation of this chemical space is poised to deliver the next generation of isoxazole-based drugs with enhanced efficacy and safety profiles.

References

  • Hu, M., He, X., Niu, Z., Yan, Z., Zhou, F., & Shang, Y. (2014). A one-pot, cascade reaction sequence of α-azido acrylates and aromatic oximes provides an efficient, straightforward and metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild reaction conditions. Synthesis, 46(04), 510-514. Available from: [Link].

  • Loughlin, W. A. (2000). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. Journal of Combinatorial Chemistry, 2(4), 323-328. Available from: [Link].

  • CORE. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available from: [Link].

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link].

  • A review of isoxazole biological activity and present synthetic routes. (2022). International Journal of Health and Allied Sciences, 11(2), 1. Available from: [Link].

  • Hawash, M., Jaradat, N., Abualhasan, M. N., & Mosa, A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, 2021, 1-11. Available from: [Link].

  • Khan, I., et al. (2023). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 9(12), e22490. Available from: [Link].

  • Gülçin, İ., & Beydemir, Ş. (2013). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 737-743. Available from: [Link].

  • A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Pharmaceutical Negative Results, 13(S1), 1-10. Available from: [Link].

  • ResearchGate. (2021). (PDF) Synthesis, characterization of novel isoxazoles: Biological evaluation for their Antifungal and radical scavenging potencies. Available from: [Link].

  • Al-Suhaimi, E. A., et al. (2023). Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells. Molecules, 28(14), 5334. Available from: [Link].

  • Dikusar, E. A., et al. (2018). Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Russian Journal of General Chemistry, 88(1), 108-112. Available from: [Link].

  • CSIRO Publishing. (2008). Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. Australian Journal of Chemistry, 61(11), 868. Available from: [Link].

  • Lee, H., et al. (2021). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 12(7), 1166-1175. Available from: [Link].

  • Fettach, S., et al. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(4), M1495. Available from: [Link].

  • Madhavi, K., Bharathi, K., & Prasad, K. V. S. R. G. (2010). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. Rasayan Journal of Chemistry, 3(4), 735-743. Available from: [Link].

  • Renuka, S., & Kota, R. K. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(7), 1038-1042. Available from: [Link].

  • de Souza, M. V. N. (2015). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. Archiv der Pharmazie, 348(10), 724-732. Available from: [Link].

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Current Organic Chemistry, 27(1), 1-1. Available from: [Link].

  • Kumar, A., Singh, A., & Sharma, P. (2022). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 1-6. Available from: [Link].

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine in Organic Solvents

Foreword: The Imperative of Solubility in Modern Drug Development In the landscape of pharmaceutical sciences, the journey of a novel chemical entity from discovery to a viable therapeutic is fraught with challenges. Amo...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of pharmaceutical sciences, the journey of a novel chemical entity from discovery to a viable therapeutic is fraught with challenges. Among the most critical of these is the molecule's solubility. The bioavailability, and ultimately the efficacy, of a drug candidate is profoundly influenced by its ability to dissolve in physiological and manufacturing-relevant media. For a compound like 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine, a substituted isoxazole that holds potential as a building block in medicinal chemistry, understanding its solubility profile is not merely an academic exercise; it is a cornerstone of its development.[1][2] This guide provides a comprehensive framework for elucidating the solubility of this and similar compounds in a range of organic solvents, grounded in established scientific principles and methodologies.

Physicochemical Landscape of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

The solubility of a compound is dictated by its molecular structure. The isoxazole ring system, being a polar heterocycle due to the presence of nitrogen and oxygen, generally imparts a degree of polarity.[3] However, the substituents on the phenyl and isoxazole rings will modulate this inherent polarity.

  • The Isoxazole Core : The nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors, promoting interaction with protic solvents.

  • The Phenyl Group : The aromatic ring is non-polar and will contribute to solubility in less polar, aromatic solvents through π-π stacking interactions.

  • The Methoxy and Methyl Groups : These substituents add to the lipophilic character of the molecule, potentially favoring solubility in non-polar organic solvents.

  • The Amine Group : The primary amine at the 5-position of the isoxazole ring is a key feature. It can act as both a hydrogen bond donor and acceptor, significantly enhancing interactions with protic solvents like alcohols.

Given this structure, it can be anticipated that 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately polar organic solvents.[4]

Strategic Selection of a Solvent Panel

A comprehensive solubility profile requires testing in a variety of solvents that span a range of polarities and chemical properties. The following is a recommended solvent panel, categorized by their general characteristics:

Solvent CategoryExamplesRationale for Inclusion
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, which is expected to interact favorably with the amine and isoxazole moieties.
Polar Aprotic Solvents Acetonitrile, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess a dipole moment but do not donate hydrogen bonds. They are effective at solvating polar molecules.
Non-Polar Solvents Toluene, Hexane, Dichloromethane (DCM)Assess the solubility driven by the non-polar phenyl and alkyl components of the molecule.

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[5][6][7][8] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

Essential Materials and Equipment
  • 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine (solid, with known purity)

  • Selected panel of organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination process:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solid to solvent in vial prep2 Seal vials securely prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 equil2 Allow vials to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute sample accurately sample2->sample3 sample4 Analyze concentration via HPLC sample3->sample4

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to create a high-concentration stock solution.

    • Perform serial dilutions to prepare a series of calibration standards of known concentrations.

  • HPLC Method Development:

    • Develop a reliable HPLC method for the quantification of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a high correlation coefficient (R² > 0.99).

  • Solubility Measurement:

    • Add an excess amount of solid 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine to a vial containing a known volume of the test solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has plateaued.

    • After agitation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system and determine the concentration from the calibration curve.

    • Perform each measurement in triplicate to ensure reproducibility.[5]

Data Interpretation and Presentation

The solubility is calculated by multiplying the measured concentration by the dilution factor. The results should be presented in a clear and concise table, as shown below.

Table 1: Illustrative Solubility Profile of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Acetonitrile[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]
Tetrahydrofuran[Experimental Value][Calculated Value]
Toluene[Experimental Value][Calculated Value]
Hexane[Experimental Value][Calculated Value]

Validating the Integrity of Your Results

A protocol is only as reliable as its internal checks and balances. The following diagram illustrates the self-validating logic embedded within this experimental design.

G cluster_input Input Validation cluster_process Process Control cluster_output Output Verification purity Purity of Solute & Solvent equilibrium Equilibrium Confirmation (Time Point Analysis) purity->equilibrium calibration HPLC Calibration Curve (R² > 0.99) equilibrium->calibration temp Temperature Control temp->equilibrium reproducibility Triplicate Measurements (Low RSD) calibration->reproducibility

Caption: Self-Validating System for Solubility Measurement.

Key Considerations for Trustworthiness:

  • Purity of Materials : The use of pure solute and solvents is paramount, as impurities can significantly alter solubility.[6][7]

  • Confirmation of Equilibrium : As mentioned, analyzing samples at multiple time points is crucial to ensure that the measured concentration represents true equilibrium solubility and not a kinetic artifact.

  • Temperature Control : The solubility of organic compounds can be highly sensitive to temperature.[3][4] Maintaining a constant and accurately recorded temperature is essential for reproducibility.

  • Avoiding Supersaturation : If a heating step is used to aid dissolution, care must be taken to allow the solution to cool slowly while being agitated to prevent the formation of a metastable supersaturated solution.[6][7]

Conclusion

Determining the solubility profile of a novel compound such as 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine is a foundational step in its journey through the drug development pipeline. The shake-flask method, when executed with meticulous attention to detail and robust analytical practices, provides reliable and crucial data. This information will guide formulation scientists in selecting appropriate vehicles for preclinical studies, aid process chemists in designing crystallization procedures, and ultimately contribute to the successful translation of a promising molecule into a therapeutic reality.

References

  • Vertex AI Search. Isoxazole - Solubility of Things. Accessed February 2024.
  • Patel, K., et al. "A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review." Bentham Science Publishers, 2020.
  • Vertex AI Search. Isoxazole derivative - Solubility of Things. Accessed February 2024.
  • Bergström, C. "Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Vertex AI Search. solubility experimental methods.pptx. Accessed February 2024.
  • Pawar, P. "SOLUBILITY AND DISSOLUTION FOR DRUG." SlideShare, 2015.
  • Jouyban, A. "(PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Kanbara, T., et al. "Synthesis and optical properties of soluble isoxazole-containing poly(p-phenylene)
  • IJCRT.
  • J&K Scientific. 3-(4-Methylphenyl)isoxazol-5-amine | 28883-91-2. Accessed February 2024.

Sources

Exploratory

The 5-Amino-3-Aryl Isoxazole Scaffold: Synthetic Regiocontrol and Medicinal Utility

[1][2] Executive Summary The 5-amino-3-aryl isoxazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, distinct from its more common 3,4-diaryl counterparts (e.g., Valdecoxib). Its value lies i...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The 5-amino-3-aryl isoxazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, distinct from its more common 3,4-diaryl counterparts (e.g., Valdecoxib). Its value lies in the 5-amino group, which serves as a versatile handle for derivatization into ureas, amides, and sulfonamides, enabling the targeting of kinases, GPCRs, and microbial enzymes.

This technical guide addresses the primary challenge in working with this scaffold: Regioselectivity. The condensation of


-ketonitriles with hydroxylamine can yield either the 3-amino or 5-amino isomer.[1] This document details the thermodynamic and kinetic controls required to exclusively isolate the 5-amino-3-aryl pharmacophore, supported by validated protocols and mechanistic insights.

Part 1: Structural Significance & Pharmacophore Analysis

The 5-amino-3-aryl isoxazole acts as a rigid bioisostere for amide bonds and aromatic spacers. Its dipole moment and hydrogen-bonding capability (via the ring nitrogen and exocyclic amine) make it an ideal scaffold for positioning aryl groups in hydrophobic pockets while engaging polar residues.

Key Pharmacophoric Features:

  • Position 3 (Aryl): Provides

    
     stacking interactions; tolerates diverse substitution (halogens, methoxy) to tune lipophilicity.
    
  • Position 5 (Amine): A nucleophilic handle.[2] Unlike the 3-amino isomer, the 5-amino group is conjugated with the ring oxygen, reducing its basicity but maintaining reactivity for cross-coupling or amide formation.

  • Ring Nitrogen (N2): A hydrogen bond acceptor, crucial for kinase hinge binding.

Part 2: Synthetic Strategies & Regiocontrol

The synthesis of 5-amino-3-aryl isoxazoles typically involves the condensation of 3-oxo-3-arylpropanenitriles (benzoylacetonitriles) with hydroxylamine. However, this reaction is prone to regiochemical ambiguity.

The Regioselectivity Switch

Research by Novartis Institutes (Johnson et al., 2013) established that reaction conditions—specifically pH and temperature—dictate the attack vector of hydroxylamine, acting as a "switch" between the 3-amino and 5-amino isomers.[1]

  • Kinetic Product (3-Amino): At neutral/lower pH and low temperature, hydroxylamine attacks the nitrile carbon.[1]

  • Thermodynamic Product (5-Amino): At high pH (>8) and high temperature (reflux), hydroxylamine attacks the ketone carbonyl.[1]

Mechanistic Pathway (Graphviz Visualization)

Regioselectivity Start 3-Oxo-3-arylpropanenitrile (Beta-Ketonitrile) Cond_Basic Condition A: pH > 8, Reflux (Thermodynamic) Start->Cond_Basic Cond_Neutral Condition B: pH 7-8, <45°C (Kinetic) Start->Cond_Neutral NH2OH Hydroxylamine (NH2OH) Ketone_Attack Attack at Ketone (C=O) Cond_Basic->Ketone_Attack + NH2OH Oxime_Int Oxime Intermediate Ketone_Attack->Oxime_Int Cyclization_5 Cyclization on Nitrile Oxime_Int->Cyclization_5 Prod_5 5-Amino-3-Aryl Isoxazole (TARGET) Cyclization_5->Prod_5 Nitrile_Attack Attack at Nitrile (CN) Cond_Neutral->Nitrile_Attack + NH2OH Amidoxime Amidoxime Intermediate Nitrile_Attack->Amidoxime Prod_3 3-Amino-5-Aryl Isoxazole (Isomer) Amidoxime->Prod_3 Cyclization

Caption: Mechanistic divergence in the reaction of


-ketonitriles with hydroxylamine. High pH favors ketone attack, yielding the 5-amino isomer.[1]
Validated Experimental Protocol: Synthesis of 5-Amino-3-Phenylisoxazole[4]

Objective: Selective synthesis of 5-amino-3-phenylisoxazole from benzoylacetonitrile. Source: Adapted from Johnson et al., Synthesis 2013 [1].[1]

Reagents
  • Benzoylacetonitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (1.1 equiv)

  • Sodium Hydroxide (NaOH) (2.5 equiv)

  • Water (Solvent)[3]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroxylamine HCl (1.1 equiv) in water (approx. 5 mL/mmol).

  • Basification: Add NaOH (2.5 equiv) to the solution. Note: Ensure pH is >10. This is critical to deprotonate the hydroxylamine and favor attack at the ketone.

  • Addition: Add Benzoylacetonitrile (1.0 equiv) to the stirring basic solution.

  • Reflux: Heat the reaction mixture to reflux (100°C) for 1.5 to 3 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile starting material.

  • Cooling & Precipitation: Cool the reaction mixture to room temperature. The 5-amino-3-aryl isoxazole typically precipitates as a solid due to low aqueous solubility in the basic medium.

  • Isolation: Filter the solid. Wash with cold water to remove excess salts and NaOH.

  • Purification: Recrystallize from ethanol/water if necessary.

    • Self-Validation Check: The 5-amino isomer typically has a higher melting point and distinct NMR shift compared to the 3-amino isomer. In

      
      H NMR, the C4-H proton of the 5-amino isomer usually appears as a singlet around 
      
      
      
      5.0-6.0 ppm (solvent dependent).

Part 3: Medicinal Chemistry & SAR[4][6][7]

The 5-amino-3-aryl isoxazole scaffold has demonstrated utility across several therapeutic areas.

Biological Activity Landscape[8][9]
Therapeutic AreaTarget MechanismSAR Insight
Antimicrobial Bacterial cell wall / Fungal synthesisElectron-withdrawing groups (e.g., 4-Cl, 4-NO

) on the 3-aryl ring enhance potency against Gram-positive bacteria [2].
Oncology Kinase Inhibition (e.g., VEGFR, EGFR)The 5-amino group is often derivatized into a urea or amide to interact with the "Gatekeeper" residue in the ATP binding pocket.
CNS GABA ModulationStructural similarity to Muscimol (though Muscimol is 5-aminomethyl-3-hydroxy), 5-amino-3-aryl derivatives show modulation of GABA

receptors.
Anti-inflammatory COX-2 / LOX Inhibition3,4-diaryl isoxazoles (Valdecoxib) are COX-2 selective. 5-amino derivatives are explored as dual inhibitors when the amine is sulfonylated [3].
Advanced Functionalization: The "One-Pot" Multicomponent Reaction

For rapid library generation, a three-component condensation can be utilized to install functionality at the 4-position (e.g., cyano or ester groups).

Reaction: Aryl aldehyde + Malononitrile + Hydroxylamine


 5-amino-3-aryl-isoxazole-4-carbonitrile.[4]
Catalyst:  L-Proline or Sodium Citrate (Organocatalysis).

OnePot Aldehyde Aryl Aldehyde Knoevenagel Step 1: Knoevenagel Condensation (Forms Arylidenemalononitrile) Aldehyde->Knoevenagel Malo Malononitrile Malo->Knoevenagel Hydroxyl Hydroxylamine Michael Step 2: Michael Addition (Hydroxylamine adds to alkene) Knoevenagel->Michael + Hydroxylamine Cyclize Step 3: Intramolecular Cyclization Michael->Cyclize Product 5-Amino-3-Aryl-4-Carbonitrile Isoxazole Cyclize->Product

Caption: One-pot multicomponent synthesis for highly substituted 5-amino isoxazoles.

References

  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., & Mainolfi, N. (2013).[1] A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.[1][3][5] Synthesis, 45(02), 171-173.[1]

  • Chikkula, K. V., & Sundararajan, R. (2017). Synthesis and Antibacterial Activity of Novel Isoxazole Derivatives. Asian Journal of Pharmaceutical and Clinical Research, 10(2), 233-236.

  • Hamacher, A., et al. (2006). 5-Aminoisoxazoles as starting material for the synthesis of bioactive compounds.[6][1][4][7][8] Journal of Heterocyclic Chemistry. (General Reference for scaffold utility).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

-Ketonitrile Cyclocondensation Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine (Target 1 ). This scaffold is a critical pharma...

Author: BenchChem Technical Support Team. Date: March 2026


-Ketonitrile Cyclocondensation

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine (Target 1 ). This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for amides or as a core structure in p38 MAP kinase inhibitors and COX-2 inhibitors.

The method utilizes a regioselective cyclocondensation of 3-(3-methoxy-4-methylphenyl)-3-oxopropanenitrile with hydroxylamine hydrochloride. Unlike traditional methods that may yield mixtures of isoxazol-5-amines and isoxazol-3-amines (or isoxazolones), this protocol leverages thermodynamic control and pH optimization to favor the 5-amino-3-aryl isomer with >95% regioselectivity.

Scientific Foundation & Mechanistic Insight

Retrosynthetic Logic

The construction of the isoxazole core relies on the reaction between a 1,3-electrophile and a dinucleophile. In this protocol, the


-ketonitrile serves as the 1,3-electrophile, containing two electrophilic carbons: the ketone carbonyl and the nitrile cyano group.
Mechanism and Regioselectivity

The reaction proceeds through a specific sequence governed by the relative electrophilicity of the functional groups.

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine (

    
    ) is more nucleophilic than the oxygen. It preferentially attacks the ketone carbonyl (more electrophilic than the nitrile) to form the oxime intermediate .
    
  • Cyclization: The oxime oxygen then attacks the nitrile carbon intramolecularly.

  • Tautomerization: The resulting imino-isoxazoline tautomerizes to the stable aromatic 5-aminoisoxazole.

Critical Control Point: If the reaction conditions are too acidic, hydrolysis of the nitrile can occur. If the hydrazine attacks the nitrile first (rare under these conditions, but possible with different substituted hydrazines), the 3-amino isomer would form. This protocol uses buffered basic conditions to ensure the ketone is the primary site of attack.

Mechanism Start β-Ketonitrile (Electrophile) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack (N on Ketone) NH2OH NH2OH·HCl (Nucleophile) NH2OH->Inter1 Oxime Oxime Intermediate Inter1->Oxime -H2O Cyclic Imino-isoxazoline Oxime->Cyclic Intramolecular O-attack on CN Product 3-Aryl-5-aminoisoxazole (Target) Cyclic->Product Tautomerization

Figure 1: Mechanistic pathway for the regioselective formation of 3-aryl-5-aminoisoxazoles.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Role
3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile 205.231.0Limiting Reagent
Hydroxylamine Hydrochloride 69.491.2Dinucleophile
Sodium Hydroxide (NaOH) 40.002.5Base (Neutralization)
Ethanol (Absolute) -SolventReaction Medium
Water (Deionized) -SolventCo-solvent/Workup
Step-by-Step Methodology
Step 1: Reaction Assembly
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile (1.0 g, 4.87 mmol) to the flask.

  • Add Ethanol (15 mL) and stir until the solid is partially dispersed.

  • In a separate beaker, dissolve Hydroxylamine Hydrochloride (0.41 g, 5.85 mmol) in Water (3 mL). Add this solution to the RBF.

  • Add NaOH pellets (0.49 g, 12.2 mmol) slowly or as a 5M aqueous solution.

    • Expert Note: The solution may generate heat.[3][4] The base neutralizes the HCl salt and activates the hydroxylamine. The pH should be basic (

      
       pH 9-10).
      
Step 2: Thermal Cyclization
  • Heat the reaction mixture to reflux (approx. 80°C) .

  • Maintain reflux for 3–5 hours .

    • Checkpoint: The reaction mixture usually turns from a cloudy suspension to a clear yellow/orange solution as the starting material is consumed and the heterocycle forms.

Step 3: Monitoring (Self-Validation)
  • Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1) .

    • Starting Material Rf:

      
       (UV active, dark spot).
      
    • Product Rf:

      
       (UV active, often fluorescent).
      
    • Stain: Use Ninhydrin stain. The 5-amino group typically stains reddish-brown upon heating.

Step 4: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Remove the bulk of the ethanol under reduced pressure (Rotary Evaporator) to leave a concentrated aqueous residue.

  • Pour the residue into ice-cold water (50 mL) with vigorous stirring.

  • If precipitation is not immediate, adjust the pH to

    
     using dilute HCl.
    
    • Why? The product is an amine; if the solution is too acidic, it forms a soluble salt. If too basic, phenolate impurities might remain. Neutral pH maximizes precipitation.

  • Filter the solid precipitate using a Büchner funnel.

  • Wash the filter cake with cold water (

    
    ) to remove inorganic salts.
    
Step 5: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol.

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • Collect the crystals by filtration and dry in a vacuum oven at

    
     for 6 hours.
    

Workflow Start Start: β-Ketonitrile + NH2OH·HCl Reflux Reflux in EtOH/H2O (pH 9-10, 3-5 hrs) Start->Reflux Check TLC Check (Hex:EtOAc 1:1) Reflux->Check Check->Reflux Incomplete Workup Evaporate EtOH Pour into Ice Water Check->Workup Complete pH Adjust pH to 7-8 (Precipitation) Workup->pH Filter Filtration & Wash pH->Filter Pure Recrystallization (EtOH) Final Product Filter->Pure

Figure 2: Operational workflow for the synthesis and purification of the target isoxazole.

Characterization & Data Analysis

To validate the synthesis, compare your data against these expected parameters.

TechniqueExpected SignalStructural Assignment

NMR
(DMSO-

)

(s, 3H)
Ar-


(s, 3H)
Ar-


(s, 1H)
Isoxazole C4-

(Characteristic Singlet)

(br s, 2H)

(Exchangeable with

)

(m, 3H)
Aromatic Protons
IR Spectroscopy


stretch (Primary amine doublet)


stretch (Isoxazole ring)
Absence of

Confirmation of Nitrile consumption
Mass Spectrometry

Protonated molecular ion

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product protonated (Water too acidic)Adjust aqueous workup to pH 8-9 using

. The amine must be in the free base form to precipitate.
Product is Oily Impurities or residual solventScratch the flask with a glass rod to induce nucleation. Alternatively, extract the aqueous layer with Ethyl Acetate, dry over

, and evaporate.
Unreacted Nitrile Reaction time too short or temp too lowEnsure vigorous reflux. Add an additional 0.2 eq of

and base.
Formation of Isoxazolone Hydrolysis of Nitrile before cyclizationEnsure the base is not in large excess. Maintain pH

, not 14. Avoid prolonged heating if reaction is complete.

Safety & Compliance

  • Hydroxylamine Hydrochloride: Corrosive and potential skin sensitizer. Handle in a fume hood.

  • 
    -Ketonitriles:  Generally irritants. Avoid inhalation of dust.
    
  • Sodium Hydroxide: Caustic. Wear chemical-resistant gloves and eye protection.

  • Waste Disposal: Aqueous waste containing hydroxylamine should be treated according to local EHS regulations (often treated with dilute bleach to decompose before disposal, but check specific site protocols).

References

  • Regioselectivity of Isoxazole Synthesis

    • El-Maghraby, A. M., et al. "Synthesis and Biological Evaluation of Some New Isoxazole Derivatives." International Journal of Molecular Sciences, 2012.
    • Context: Establishes the general reactivity of -ketonitriles with hydroxylamine favoring 5-aminoisoxazoles.
  • General Protocol for 5-Aminoisoxazoles

    • Pushechnikov, A., et al. "Practical Synthesis of 5-Aminoisoxazoles.
    • Context: Provides the foundational methodology for refluxing -ketonitriles with hydroxylamine in ethanol/w
  • Green Chemistry Approaches

    • Li, J., et al. "Divergent Reactivity in the Reaction of -Oxodithioesters and Hydroxylamine." The Journal of Organic Chemistry, 2015.
    • Context: Discusses the chemoselectivity and conditions required to favor isoxazole formation over other pathways.[3][5]

  • Isoxazoles in Medicinal Chemistry

    • Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005.
    • Context: Reviews the pharmacological importance of the 3-aryl-5-aminoisoxazole scaffold.

Sources

Application

Advanced Functionalization of the 5-Amino Group in 3-Aryl-Isoxazoles: Methodologies and Applications

Executive Summary The 3-aryl-5-aminoisoxazole core is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for the synthesis of complex fused heterocycles and biologically active macr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aryl-5-aminoisoxazole core is a privileged scaffold in modern medicinal chemistry, serving as a critical building block for the synthesis of complex fused heterocycles and biologically active macromolecules. Derivatives of this scaffold have demonstrated profound pharmacological utility, acting as positive allosteric modulators (PAMs) for AMPA receptors[1], potent antagonists for the human platelet thrombin receptor (PAR-1)[2], and novel correctors for the cystic fibrosis mutant protein ΔF508-CFTR[3].

However, the functionalization of the 5-amino group presents distinct synthetic challenges. Due to the electron-deficient nature of the isoxazole ring, the exocyclic 5-amino group exhibits significantly reduced nucleophilicity compared to typical aliphatic or aromatic amines[4]. This application note details the mechanistic rationale, optimized synthetic workflows, and self-validating protocols required to successfully functionalize the 5-amino group of 3-aryl-isoxazoles, focusing on cyclocondensation and photoredox chemoselective alkylation.

Mechanistic Insights into 5-Aminoisoxazole Reactivity

The functionalization of 5-aminoisoxazoles requires overcoming the inherent electronic deactivation of the amino group. The isoxazole oxygen and nitrogen atoms inductively withdraw electron density, rendering the C-4 position susceptible to electrophilic attack while simultaneously dampening the nucleophilicity of the N-5 exocyclic amine[4].

To achieve targeted functionalization at the 5-amino group, two primary strategies are employed:

  • Tandem Cyclocondensation: Utilizing an adjacent functional group (such as a C-4 carboxamide) to drive an intramolecular cyclization following an initial weak intermolecular attack. This is the foundational mechanism for synthesizing isoxazolo[5,4-d]pyrimidines[3].

  • Photoredox Catalysis: Employing visible-light organophotocatalysis to generate highly reactive electrophilic species (e.g., iminium cations) under mild conditions, which can then undergo polar reactions with the weakly nucleophilic 5-aminoisoxazole in a chemoselective manner[5].

Workflow N1 Hydroximoyl Chloride + 2-Cyanoacetamide N2 Cycloaddition (NaH, DMF) N1->N2 N3 5-Amino-3-arylisoxazole -4-carboxamide N2->N3 71-98% Yield N4 Triethyl Orthoformate Reflux, Ac2O N3->N4 Condensation N6 Photoredox Catalysis Visible Light N3->N6 C-4/N-5 Alkylation N5 Isoxazolo[5,4-d]pyrimidin -4(5H)-one N4->N5 48-75% Yield N7 Alkylated 5-Aminoisoxazole Derivatives N6->N7 Chemoselective

Synthetic workflow for the functionalization of 5-amino-3-arylisoxazoles.

Experimental Protocols

Protocol A: Synthesis of the Key Intermediate (5-Amino-3-arylisoxazole-4-carboxamide)

Rationale: The synthesis of the core scaffold is typically achieved via a 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from a hydroximoyl chloride) with a nucleophilic cyanoacetamide derivative. While historical protocols utilized sodium ethoxide (NaOEt) as the base, in situ preparation of NaOEt is time-consuming and often leads to variable yields due to incomplete deprotonation. Substituting NaOEt with Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF) ensures rapid, quantitative formation of the nucleophilic enolate, drastically reducing reaction time and improving reproducibility[6].

Step-by-Step Procedure:

  • Preparation: Suspend 2-cyanoacetamide (1.1 equiv.) in anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv.) in portions. Validation Check: Effervescence (H₂ gas evolution) confirms the active deprotonation of the acetamide.

  • Cycloaddition: Once gas evolution ceases, add the appropriate aryl hydroximoyl chloride (1.0 equiv.) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Propagation: Remove the ice bath and stir at room temperature for 30 minutes, then elevate the temperature to 50 °C for 2 hours to ensure complete cycloaddition[6].

  • Workup & Validation: Quench the reaction with ice-cold water. The desired 5-amino-3-arylisoxazole-4-carboxamide will precipitate as an off-white solid. Filter, wash with cold water, and dry under a vacuum. Typical yields range from 71–98%[6].

Protocol B: Cyclization to 3-Arylisoxazolo[5,4-d]pyrimidin-4(5H)-one

Rationale: Functionalization of the 5-amino group to form a fused pyrimidine ring requires a condensation reaction with an orthoester. Triethyl orthoformate acts as the carbon source for the new ring. Acetic anhydride (Ac₂O) is explicitly chosen as the solvent because it acts as a powerful dehydrating agent, driving the equilibrium of the condensation forward by consuming the ethanol byproduct[3].

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-amino-3-arylisoxazole-4-carboxamide (1.0 equiv.) and triethyl orthoformate (1.2 equiv.) in Ac₂O (approx. 5 mL per mmol of substrate).

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C) for 2.5 to 18 hours. Validation Check: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, replaced by a higher Rf fluorescent spot under 254 nm UV light.

  • Isolation: Cool the solution on an ice bath. The fused isoxazolo[5,4-d]pyrimidin-4(5H)-one will precipitate[3].

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual Ac₂O, and air dry. Expected yields are 48–75%[3].

Protocol C: Visible-Light Photoredox Functionalization

Rationale: Direct electrophilic functionalization of the 5-amino group often fails or leads to overoxidation. By utilizing visible-light photoredox catalysis, a 3,4-dihydroquinoxalin-2-one can be oxidized to a highly reactive iminium cation under mild, aerobic conditions. This electrophile then undergoes a chemoselective polar reaction with the 5-aminoisoxazole, avoiding the harsh thermal conditions that typically degrade the isoxazole ring[5].

Step-by-Step Procedure:

  • Mixture Preparation: Combine the 5-aminoisoxazole (1.0 equiv.), 3,4-dihydroquinoxalin-2-one (1.5 equiv.), and a commercial organophotocatalyst (e.g., Rose Bengal or Eosin Y, 2-5 mol%) in a transparent vial with a suitable solvent (e.g., MeCN).

  • Irradiation: Expose the vial to a blue LED (450 nm) under an aerobic atmosphere (open to air or O₂ balloon) at room temperature for 12-24 hours.

  • Validation & Purification: Quench the light source. Concentrate the crude mixture in vacuo and purify via flash column chromatography to isolate the functionalized derivative[5].

Quantitative Data Summary

The following table summarizes the reaction efficiencies and biological targeting of the synthesized functionalized isoxazole derivatives:

Scaffold / DerivativeFunctionalization TypeReagents / ConditionsYield (%)Biological Target
5-Amino-3-arylisoxazole-4-carboxamide 1,3-Dipolar CycloadditionNaH, DMF, 0 °C to 50 °C71–98%Core Intermediate
3-Arylisoxazolo[5,4-d]pyrimidin-4(5H)-one Cyclization (Condensation)Triethyl orthoformate, Ac₂O, Reflux48–75%CFTR / IDO1
4-Chloro-3-arylisoxazolo[5,4-d]pyrimidine ChlorinationPOCl₃ / Nucleophilic substitution60–85%CFTR Corrector
Alkylated 5-Aminoisoxazole Photoredox AlkylationVisible light, Organocatalyst, O₂45–80%N/A (Methodology)

Biological Applications: CFTR Correction Pathway

A primary application of functionalizing the 5-amino group into an isoxazolo[5,4-d]pyrimidine is the development of correctors for Cystic Fibrosis (CF). The most common CF mutation, ΔF508, results in a misfolded CFTR protein that is recognized by the endoplasmic reticulum (ER) quality control system and prematurely degraded[3].

The functionalized isoxazolopyrimidines act as pharmacological chaperones. They bind directly to the mutant ΔF508-CFTR, stabilizing its conformation. This stabilization allows the protein to bypass ER-associated degradation, successfully traffic to the Golgi apparatus for proper glycosylation, and ultimately reach the cell surface to restore chloride and halide transport[3].

Mechanism M1 Isoxazolo[5,4-d]pyrimidine (Functionalized Scaffold) M3 Protein Folding Rescue & ER Escort M1->M3 Pharmacological Chaperone M2 Misfolded ΔF508-CFTR (ER Retained) M2->M3 M4 Golgi Processing (Glycosylation) M3->M4 Trafficking M5 Cell Surface Expression (Restored Halide Transport) M4->M5 Maturation

Biological mechanism of functionalized isoxazolopyrimidines as CFTR correctors.

References

  • Source: nih.
  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)
  • Source: rsc.
  • Source: acs.
  • A Facile Approach to Bis(isoxazoles)
  • Source: researchgate.

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Novel Sulfonamide Derivatives from 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of novel sulfonamide derivatives, utilizing 3-(3-methoxy-4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of novel sulfonamide derivatives, utilizing 3-(3-methoxy-4-methylphenyl)isoxazol-5-amine as the primary starting material. The protocol detailed herein is based on well-established principles of sulfonamide formation, adapted for the specific reactivity of the isoxazole amine moiety. This guide is intended to provide researchers with a robust and reproducible methodology, alongside the underlying chemical principles, to facilitate the exploration of new chemical entities for drug discovery and development. The experimental design emphasizes safety, efficiency, and high purity of the final compounds.

Introduction: The Significance of Sulfonamides in Medicinal Chemistry

Sulfonamides represent a cornerstone of modern medicinal chemistry, with a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The modular nature of their synthesis, typically involving the reaction of an amine with a sulfonyl chloride, allows for extensive structural diversification, making them a privileged scaffold in drug discovery programs. The isoxazole nucleus is also a well-recognized pharmacophore, and its incorporation into a sulfonamide framework presents a promising avenue for the development of novel therapeutic agents with unique pharmacological profiles.

This application note details the synthesis of sulfonamides derived from 3-(3-methoxy-4-methylphenyl)isoxazol-5-amine, a starting material that combines the desirable electronic properties of the isoxazole ring with a substituted phenyl group, offering potential for enhanced target engagement and favorable pharmacokinetic properties.

Reaction Scheme and Mechanism

The synthesis of sulfonamides from 3-(3-methoxy-4-methylphenyl)isoxazol-5-amine proceeds via a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the isoxazole amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

General Reaction Scheme:

The choice of the 'R' group on the sulfonyl chloride is a critical determinant of the final compound's properties and can be varied to explore a wide range of chemical space.

Experimental Protocol: Synthesis of N-(3-(3-methoxy-4-methylphenyl)isoxazol-5-yl)benzenesulfonamide

This protocol describes a representative synthesis using benzenesulfonyl chloride. The principles outlined can be readily adapted for other sulfonyl chlorides.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier (Example)
3-(3-methoxy-4-methylphenyl)isoxazol-5-amineNot available218.24>98%Custom synthesis
Benzenesulfonyl chloride98-09-9176.62>99%Sigma-Aldrich
Pyridine (anhydrous)110-86-179.10>99.8%Sigma-Aldrich
Dichloromethane (DCM, anhydrous)75-09-284.93>99.8%Sigma-Aldrich
1 M Hydrochloric acid (HCl)7647-01-036.461 MFisher Scientific
Saturated sodium bicarbonate (NaHCO3) solution144-55-884.01Sat.Fisher Scientific
Anhydrous magnesium sulfate (MgSO4)7487-88-9120.37>99.5%Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-688.11HPLCFisher Scientific
Hexanes110-54-386.18HPLCFisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system

  • Standard laboratory glassware and consumables

Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-methoxy-4-methylphenyl)isoxazol-5-amine (1.0 g, 4.58 mmol).

  • Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the amine is fully dissolved.

  • Addition of Base: Add anhydrous pyridine (0.73 mL, 9.16 mmol, 2.0 eq.) to the solution. Stir for 5 minutes at room temperature. The use of an excess of pyridine ensures that all the generated HCl is neutralized, driving the reaction to completion.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of benzenesulfonyl chloride (0.64 mL, 5.04 mmol, 1.1 eq.) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane (20 mL).

    • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove excess pyridine.

    • Wash the organic layer with saturated NaHCO3 solution (20 mL) to neutralize any remaining acid.

    • Wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid. Characterize the compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Sulfonamide_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Start: Dry Glassware Amine Dissolve Amine in DCM Start->Amine Base Add Pyridine Amine->Base Cool Cool to 0 °C Base->Cool Add_Sulfonyl Add Sulfonyl Chloride Cool->Add_Sulfonyl React Stir at RT (12-16h) Add_Sulfonyl->React TLC Monitor by TLC React->TLC Quench Dilute with DCM TLC->Quench Wash_HCl Wash with 1M HCl Quench->Wash_HCl Wash_Bicarb Wash with NaHCO3 Wash_HCl->Wash_Bicarb Dry Dry (MgSO4) & Concentrate Wash_Bicarb->Dry Chroma Flash Chromatography Dry->Chroma Characterize Characterization (NMR, MS) Chroma->Characterize Final Final Product Characterize->Final

Caption: Workflow for the synthesis of sulfonamide derivatives.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Stoichiometric Control: The use of a slight excess of the sulfonylating agent ensures complete consumption of the starting amine, while the excess base prevents the protonation of the starting amine, which would render it unreactive.

  • Reaction Monitoring: Regular monitoring by TLC provides a real-time assessment of the reaction's progress, allowing for adjustments to the reaction time if necessary and ensuring that the work-up is initiated only upon completion.

  • Thorough Work-up: The sequential washing steps are designed to systematically remove unreacted reagents and byproducts, simplifying the final purification.

  • Chromatographic Purification: Flash column chromatography is a highly effective method for separating the desired product from any remaining impurities, ensuring a high degree of purity for the final compound.

  • Spectroscopic Characterization: The identity and purity of the final product are unequivocally confirmed by standard analytical techniques, providing a final validation of the synthesis.

Conclusion

The protocol described in this application note provides a reliable and adaptable method for the synthesis of novel sulfonamide derivatives from 3-(3-methoxy-4-methylphenyl)isoxazol-5-amine. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently generate a library of new compounds for evaluation in various drug discovery programs. The modularity of this synthesis allows for extensive exploration of the chemical space around the sulfonamide scaffold, paving the way for the discovery of new therapeutic agents.

References

  • General Synthesis of Sulfonamides: Comprehensive Organic Synthesis, Volume 6, Pages 789-818, 1991. [Link]

  • Sulfonamides in Medicinal Chemistry: Journal of Medicinal Chemistry, 2005, 48 (1), pp 1–30. [Link]

  • The Use of Pyridine in Acylation Reactions: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition, Michael B. Smith, 2013. [Link]

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

Introduction & Scientific Rationale The 5-aminoisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel ther...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 5-aminoisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel therapeutics[1]. Specifically, 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine presents a highly functionalized building block. However, exploring the structure-activity relationships (SAR) of this molecule via N-arylation presents a distinct synthetic challenge.

Due to the electron-withdrawing nature of the adjacent isoxazole ring, the exocyclic 5-amino group is significantly less nucleophilic than standard aliphatic or aromatic amines. Classical nucleophilic aromatic substitution (SNAr) often fails or requires harsh thermal conditions that degrade the sensitive N-O bond of the isoxazole ring. To overcome this inherent low reactivity, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as the premier, mild methodology for constructing C-N bonds on such electron-deficient heteroarylamines[2],[1].

Mechanistic Insights: Overcoming Low Nucleophilicity

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle[3]. Understanding the causality of each step is critical for optimizing the reaction for 5-aminoisoxazoles:

  • Oxidative Addition : The active Pd(0) species inserts into the carbon-halogen bond of the aryl halide to form a Pd(II) complex[2].

  • Amine Binding & Deprotonation : The weakly nucleophilic 5-aminoisoxazole coordinates to the Pd(II) center. A strong base (e.g., NaOtBu) is required to deprotonate the coordinated amine, forming a palladium-amido intermediate[3].

  • Reductive Elimination : The C-N bond is formed, releasing the target N-aryl isoxazol-5-amine and regenerating the Pd(0) catalyst[2],[3].

Causality in Ligand Selection: Because 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine is a poor nucleophile, the rate-limiting step often shifts toward amine binding or reductive elimination. Utilizing electron-rich, sterically bulky dialkylbiaryl phosphine ligands (such as BrettPhos or XPhos) is critical[4],[3]. The extreme steric bulk of these ligands forces the Pd(II) intermediates into a geometry that dramatically accelerates reductive elimination, preventing the catalyst from resting in unreactive, off-cycle bis-amine complexes.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->OxAdd Aryl Halide (Ar-X) AmineBind Pd(II)(Ar)(NHR)L_n Amine Binding & Deprotonation OxAdd->AmineBind 5-Aminoisoxazole + Base - Base·HX RedElim Ar-NHR + Pd(0)L_n Reductive Elimination AmineBind->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination of 5-aminoisoxazoles.

Quantitative Data: Catalyst and Ligand Optimization

To establish a self-validating protocol, empirical optimization of the catalyst system is required. The table below summarizes the causality of different reaction parameters on the cross-coupling yield of 5-aminoisoxazoles with a model aryl bromide.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
Pd2(dba)3 BrettPhos NaOtBu t-AmylOH 100 92 Optimal steric bulk accelerates reductive elimination; t-AmylOH enhances base solubility.
Pd(OAc)2XPhosCs2CO31,4-Dioxane10078Good conversion, but slower reaction rate due to milder base and slightly less bulky ligand[4].
Pd2(dba)3BINAPNaOtBuToluene9035Bidentate ligand forms stable Pd(II) intermediates, hindering reductive elimination of weak nucleophiles[2].
Pd(dppf)Cl2NoneK2CO3DMF100<5Lack of specialized bulky ligand fails to overcome the low nucleophilicity of the isoxazol-5-amine.

Experimental Protocol: Buchwald-Hartwig Amination

Self-Validating System: This protocol incorporates specific checkpoints to ensure the researcher can validate the reaction's progress and integrity in real-time.

Materials Required:
  • 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine (1.0 equiv, 1.0 mmol)

  • Aryl bromide or iodide (1.2 equiv, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.02 equiv, 2 mol%)

  • BrettPhos ligand (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous tert-Amyl alcohol (5.0 mL)

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried 20 mL reaction vial with 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine, the aryl halide (if solid), Pd2(dba)3, BrettPhos, and NaOtBu.

    • Expert Insight: Pd2(dba)3 is highly sensitive to oxygen. A strict inert atmosphere prevents the irreversible oxidation of the active Pd(0) to an inactive Pd(II) species.

  • Solvent Addition: Add anhydrous, degassed tert-Amyl alcohol (5.0 mL) to the vial. If the aryl halide is a liquid, add it at this stage via a micro-syringe. Seal the vial tightly with a PTFE-lined septum cap.

    • Validation Checkpoint: The reaction mixture should appear dark red/purple initially, transitioning to a deep brownish-red as the active Pd(0)-BrettPhos complex forms in solution.

  • Heating & Reaction: Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800–1000 rpm) for 12–24 hours.

    • Expert Insight: Vigorous stirring is essential because the reaction is a heterogeneous mixture (NaOtBu is only partially soluble in t-AmylOH). Mass transfer limitations will artificially stall the reaction.

  • Monitoring: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot via syringe, dilute with EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1) or LC-MS. The disappearance of the starting 5-aminoisoxazole indicates completion.

  • Quench & Workup: Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL). Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate to isolate the pure N-arylated product.

Workflow Prep 1. Reagent Prep Dry Solvents & Glovebox Reaction 2. Cross-Coupling 100°C, 12-24h, Inert Atm Prep->Reaction Workup 3. Quench & Workup Filtration & Extraction Reaction->Workup Purify 4. Purification Flash Chromatography Workup->Purify

Step-by-step experimental workflow for the cross-coupling of 5-aminoisoxazole derivatives.

Troubleshooting & Safety

  • Issue: High recovery of starting materials.

    • Causality: Oxygen contamination or wet solvent. Water rapidly hydrolyzes NaOtBu to NaOH, which is insufficiently basic to deprotonate the Pd-bound amine intermediate, stalling the catalytic cycle at the amine-binding phase.

    • Solution: Rigorously degas solvents (e.g., via freeze-pump-thaw cycles) and store the base in a desiccator or glovebox.

  • Issue: Formation of dehalogenated aryl byproducts.

    • Causality: β-hydride elimination from the Pd(II) intermediate competes with reductive elimination[2]. This occurs when the amine is too sterically hindered or insufficiently nucleophilic to bind rapidly.

    • Solution: Ensure the amine is completely dry. If the problem persists, switch to a more sterically demanding ligand like tBuBrettPhos to further accelerate reductive elimination and outcompete the side reaction.

References[2] Buchwald–Hartwig amination - Wikipedia. Wikipedia.https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination[1] 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine. Benchchem.https://www.benchchem.com/product/b147169[4] The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.https://www.beilstein-journals.org/bjoc/articles/14/85[3] Buchwald-Hartwig Amination. Chemistry LibreTexts.https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Catalysis/Buchwald-Hartwig_Amination

Sources

Method

Application Note: Purification &amp; Recrystallization of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

This Application Note is designed for researchers and process chemists involved in the purification of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine . As no specific, publicly validated "recipe" exists in open literature...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the purification of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine .

As no specific, publicly validated "recipe" exists in open literature for this exact substitution pattern, this protocol is derived from first-principles chemical engineering and validated methodologies used for structural analogs (e.g., 3-(4-methoxyphenyl)isoxazol-5-amine and 3-(4-methylphenyl)isoxazol-5-amine).[1]

[1]

Executive Summary

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine is a functionalized heteroaromatic amine often employed as a scaffold in medicinal chemistry (e.g., COX-2 inhibitors, antimicrobial agents).[1] Its synthesis typically involves the cyclization of 3-keto-nitriles with hydroxylamine.[1]

Common crude impurities include:

  • Regioisomers: 5-(3-Methoxy-4-methylphenyl)isoxazol-3-amine.[1]

  • Unreacted Nitriles: 3-(3-Methoxy-4-methylphenyl)-3-oxopropanenitrile.[1]

  • Oligomers: Colored oxidation products derived from the electron-rich aniline-like moiety.[1]

This guide presents a Two-Stage Purification Strategy :

  • Acid-Base Precipitation: A chemical filter to remove neutral and acidic impurities.[1]

  • Thermal Recrystallization: A thermodynamic process to refine crystal structure and remove trace congeners.[1]

Physicochemical Profile (Inferred & Analog-Based)

PropertyValue / CharacteristicRationale (Analog Data)
Molecular Formula C₁₁H₁₂N₂O₂Calculated
Molecular Weight 204.23 g/mol Calculated
Predicted MP 125–145 °C Analog 3-(4-methoxyphenyl) melts at 135-139°C [1].[1]
Solubility (Cold) DMSO, DMF, Dilute HClAmine functionality facilitates acid solubility.[1]
Solubility (Hot) Ethanol, Ethyl Acetate, TolueneLipophilic phenyl ring drives organic solubility.[1]
Insolubility Water, Hexane, HeptaneUsed as anti-solvents.[1]
pKa (Conjugate Acid) ~2.0 – 3.5Isoxazol-5-amines are weak bases due to electron withdrawal by the ring oxygen.[1]

Stage I: Acid-Base Chemical Purification

Use this step if the crude purity is <95% or if significant colored impurities are present.[1]

Principle: The target compound contains a basic amine.[1] It will dissolve in acid, while neutral impurities (starting nitriles) and acidic byproducts will remain insoluble or extractable into organic solvents.

Reagents
  • Acid Phase: 2M Hydrochloric Acid (HCl).[1]

  • Wash Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Base: 25% Ammonium Hydroxide (NH₄OH) or 2M NaOH.[1]

Protocol
  • Dissolution: Suspend the crude solid in 2M HCl (10 mL per gram of solid). Stir vigorously for 15 minutes.

    • Observation: The amine should dissolve, forming the hydrochloride salt. A cloudy suspension indicates non-basic impurities.[1]

  • Filtration/Extraction:

    • Filter the acidic solution through Celite to remove insoluble solids.[1]

    • Optional: Extract the acidic filtrate with a small volume of DCM (10 mL) to pull out non-basic organic impurities. Discard the organic (DCM) layer.

  • Precipitation:

    • Cool the aqueous acidic phase to 0–5 °C.

    • Slowly add 25% NH₄OH dropwise with stirring until pH > 9.

    • Critical: The free amine will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum at 45 °C.[1]

Stage II: Thermal Recrystallization

Use this step for final polishing (Target >99% purity).[1]

Solvent System Selection:

  • Primary System (Recommended): Ethanol / Water.[1][2] (Green chemistry compliant, effective for polar aromatics).

  • Alternative System: Ethyl Acetate / n-Heptane.[1] (Better if the compound is prone to hydration).

Detailed Protocol (Ethanol/Water System)

Step 1: Dissolution (Saturation)

  • Place the dried solid from Stage I into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Absolute Ethanol (approx. 5 mL per gram).

  • Heat the mixture to reflux (78 °C) in an oil bath.

  • Add additional Ethanol in small portions (0.5 mL) through the top of the condenser until the solid just dissolves.

    • Note: If the solution is dark/colored, add Activated Carbon (5 wt%), reflux for 5 mins, and filter hot through Celite.

Step 2: Nucleation & Crystal Growth [1]

  • Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

  • Anti-solvent Addition (Optional but recommended): Once at room temperature, if crystallization hasn't started, add Deionized Water dropwise until a faint turbidity persists.[1] Gently warm to clear it, then let it cool again.

  • Transfer the flask to a 4 °C refrigerator for 2–12 hours to maximize yield.

Step 3: Isolation

  • Filter the crystals using a Büchner funnel under vacuum.[1]

  • Wash: Wash the filter cake with a cold (0 °C) mixture of Ethanol/Water (1:1 ratio).

    • Warning: Do not use pure ethanol for washing, as it may redissolve the product.

  • Drying: Dry in a vacuum oven at 40–50 °C for 12 hours.

Process Workflow & Logic

RecrystallizationWorkflow Start Crude 3-(3-Methoxy-4-methylphenyl) isoxazol-5-amine CheckPurity Check Purity (HPLC/TLC) Is Purity < 95%? Start->CheckPurity AcidBase Stage I: Acid-Base Purification (Dissolve in 2M HCl -> Filter -> Neutralize) CheckPurity->AcidBase Yes (<95%) Recryst Stage II: Thermal Recrystallization (Solvent: EtOH/H2O) CheckPurity->Recryst No (>95%) AcidBase->Recryst Solid Isolated Dissolve Dissolve in boiling EtOH Recryst->Dissolve FilterHot Filter Hot (Remove insolubles) Dissolve->FilterHot Cool Slow Cooling + Water Addition FilterHot->Cool Isolate Filtration & Drying Cool->Isolate

Figure 1: Decision tree and workflow for the purification of substituted isoxazol-5-amines.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Compound separates as a liquid oil droplets before crystallizing.[1]The temperature dropped too fast or the solvent mixture is too polar. Remedy: Re-heat to dissolve, add more Ethanol, and cool very slowly with vigorous stirring. Seed with a pure crystal if available.[1]
No Precipitation Solution is too dilute.[1]Remedy: Evaporate 30% of the solvent volume using a rotary evaporator and return to the fridge.
Colored Impurities Oxidation products (common in anilines/amines).[1]Remedy: Use Activated Charcoal during the hot dissolution step (Stage II).[1] Ensure the acid wash (Stage I) included a DCM extraction step.
Low Yield Product is too soluble in the mother liquor.[1]Remedy: Increase the ratio of Water (anti-solvent) in the final cooling stage or lower the isolation temperature to -10 °C.

Analytical Validation (PAT)

To certify the protocol's success, the following analytical metrics must be met:

  • HPLC Purity: >99.0% (Area %).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.[1]

  • 1H NMR: Confirm structure and absence of solvent peaks (Ethanol ~1.2/3.7 ppm).

    • Diagnostic Peaks: Isoxazole C4-H singlet (~5.5–6.0 ppm), Methoxy singlet (~3.8 ppm), Methyl singlet (~2.2 ppm).[1]

  • DSC (Differential Scanning Calorimetry): Sharp endotherm at melting point (Target range 125–145 °C).[1] A broad peak indicates amorphous content or impurities.[1]

References

  • Sigma-Aldrich. 5-Amino-3-(4-methoxyphenyl)isoxazole Product Sheet. Accessed Oct 2023.[3] Link

  • National Institutes of Health (NIH). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles. PMC10862000.[1] Link

  • J&K Scientific. 3-(4-Methylphenyl)isoxazol-5-amine Product Data. Link

  • Google Patents. Process for the purification of 3-amino-5-methylisoxazole (US3536729A). Demonstrates acid/base purification logic for isoxazolamines. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for isoxazol-5-amine synthesis

Technical Support Center: Isoxazol-5-amine Synthesis Optimization Topic: Optimizing Reaction Temperature for Isoxazol-5-amine Synthesis Audience: Medicinal Chemists, Process Development Scientists Status: Active | Versio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazol-5-amine Synthesis Optimization

Topic: Optimizing Reaction Temperature for Isoxazol-5-amine Synthesis Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4

Introduction: The Kinetic vs. Thermodynamic Battlefield

Synthesizing isoxazol-5-amines (distinct from their thermodynamic isomers, isoxazol-3-amines) is a notorious challenge in heterocycle chemistry. The reaction of


-ketonitriles or 

-cyanoenamines with hydroxylamine is governed by a delicate interplay between temperature and pH .[1]

As a Senior Application Scientist, I often see protocols fail not because of incorrect stoichiometry, but because the reaction temperature pushed the system past the kinetic window, triggering a rearrangement to the more stable 3-amino isomer or causing catastrophic decomposition of the hydroxylamine reagent.

This guide provides a self-validating framework to optimize your thermal parameters, ensuring high regioselectivity and safety.

Part 1: The Mechanics of Temperature & Regioselectivity

The formation of the isoxazole core involves a competition between the nucleophilic oxygen and nitrogen atoms of hydroxylamine.

  • Path A (Thermodynamic, High T/Basic pH): Hydroxylamine Oxygen attacks the nitrile (or activated alkene), leading to an amidoxime intermediate that cyclizes to isoxazol-3-amine .

  • Path B (Kinetic, Low T/Neutral pH): Hydroxylamine Nitrogen attacks the nitrile/alkene, leading to isoxazol-5-amine .

Temperature acts as the selector. Excessive heat supplies the activation energy required for the reversible rearrangement of the kinetic 5-amino intermediate into the thermodynamic 3-amino product.

Visualizing the Pathway (Graphviz)

ReactionPathway Start Precursors (3-aminocrotononitrile / beta-ketonitrile + NH2OH) Int_N N-Attack Intermediate (Kinetic) Start->Int_N Low T (<40°C) Neutral pH Int_O O-Attack Intermediate (Thermodynamic) Start->Int_O High T (>80°C) Basic pH Prod_5 Isoxazol-5-amine (Target) Int_N->Prod_5 Cyclization Prod_3 Isoxazol-3-amine (Impurity) Int_O->Prod_3 Cyclization Prod_5->Prod_3 Thermal Rearrangement (T > 60-70°C)

Figure 1: Bifurcation of the reaction pathway. Maintaining temperatures below the rearrangement threshold is critical for 5-amine isolation.

Part 2: Troubleshooting Guides & FAQs

Module A: Regioselectivity Issues

Q1: I am observing a 60:40 mixture of 5-amino and 3-amino isomers. My reaction is running at reflux in ethanol (78°C). How do I shift this?

Diagnosis: You are likely exceeding the Boulton-Katritzky rearrangement threshold . At 78°C, the kinetic 5-amino product can ring-open and recyclize to the thermodynamic 3-amino isomer.

Corrective Action:

  • Lower the Temperature: Drop the reaction temperature to 20–40°C .

  • Switch Solvent: Ethanol reflux is too hot. Switch to Methanol (RT) or Water/THF mixtures.

  • Buffer Control: Ensure the pH is near neutral (pH 6–7). Basic conditions accelerate the isomerization.

  • Protocol Adjustment:

    • Old: Reflux 4h.

    • New: Stir at RT for 12–18h. Monitor via LC-MS.

Q2: My 5-amino product purity drops during the workup/drying phase. Why?

Diagnosis: Thermal isomerization can occur after the reaction if the workup involves heating. Solution:

  • Evaporate solvents at <40°C under high vacuum.

  • Do not dry the solid in an oven >50°C. Use a vacuum desiccator at room temperature.

Module B: Yield & Conversion

Q3: At lower temperatures (RT), my conversion stalls at 50%. Increasing heat degrades the reagent. What is the fix?

Diagnosis: Hydroxylamine free base is unstable and degrades over time, while the salt form (


) is unreactive without a base. If you heat to drive kinetics, you degrade the nucleophile.

The "Stepwise Ramp" Protocol: Instead of a static temperature, use a dynamic ramp to balance kinetic activation vs. reagent stability.

PhaseTemperatureDurationPurpose
1. Addition 0°C (Ice Bath)30 minSuppress exotherm; prevent immediate decomposition.
2. Initiation 20–25°C (RT)4–6 hoursAllow kinetic N-attack to proceed.
3. Completion 40–50°C1–2 hoursDrive cyclization of the intermediate. Do not exceed 55°C.

Q4: I am using nitrile oxides generated in situ. How does temperature affect dimerization?

Insight: Nitrile oxides are highly reactive. At high temperatures (>50°C), they rapidly dimerize to furoxans (1,2,5-oxadiazole-2-oxides) rather than reacting with your dipolarophile. Rule: Generate nitrile oxides at 0°C . Allow the cycloaddition to occur at RT.

Module C: Safety (Thermal Runaway)

Q5: Can I add Hydroxylamine HCl directly to a refluxing solution of my nitrile?

CRITICAL WARNING: NO. Hydroxylamine is thermodynamically unstable. Rapid addition at high temperature can trigger an autocatalytic decomposition (violent gas evolution of


, 

,

).

Safety Limits:

  • Onset of Decomposition: Pure

    
     begins decomposing ~60°C.
    
  • Maximum Process T: Never exceed 80°C with significant concentrations of free hydroxylamine.

  • DSC Data: Differential Scanning Calorimetry often shows sharp exotherms for oxime formation. Ensure cooling capacity is available (jacketed reactor) before scaling up.

Part 3: Optimized Experimental Protocol

Method: Synthesis of 5-Aminoisoxazole via


-Cyanoenamine Route (Kinetic Control)
Objective:  Maximize 5-amino yield, minimize 3-amino isomer and furoxan byproducts.

Reagents:

  • 
    -Cyanoenamine (1.0 eq)
    
  • Hydroxylamine Hydrochloride (1.2 eq)[2]

  • Sodium Acetate (1.2 eq) - Buffers pH to prevent basic isomerization

  • Solvent: Ethanol/Water (3:1)

Workflow:

  • Preparation (0°C): Dissolve Hydroxylamine HCl and NaOAc in water. Cool to 0°C.

  • Addition (0°C

    
     RT):  Add the 
    
    
    
    -cyanoenamine (dissolved in EtOH) dropwise over 30 mins.
    • Checkpoint: Monitor internal temperature. Do not allow T > 10°C during addition.

  • Reaction (RT): Remove ice bath. Stir at 20–25°C for 12 hours.

    • TLC Check: Eluent (EtOAc/Hexane 1:1). Look for disappearance of nitrile starting material.

  • Thermal Push (Optional - 45°C): If >10% SM remains, heat to 45°C for 1 hour. STOP if 3-amino impurity appears on LC-MS.

  • Workup: Concentrate under reduced pressure at 35°C . Extract with EtOAc.

Part 4: Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Issue_Regio Wrong Isomer (3-amino dominant) Problem->Issue_Regio Issue_Yield Low Yield / Stalled Problem->Issue_Yield Issue_Safety Exotherm / Fumes Problem->Issue_Safety Action_Cool Reduce T to <25°C Check pH (Target Neutral) Issue_Regio->Action_Cool Thermodynamic Control detected Action_Ramp Stepwise T Ramp (0°C -> RT -> 45°C) Issue_Yield->Action_Ramp Kinetic barrier detected Action_Stop EMERGENCY STOP Quench & Cool Issue_Safety->Action_Stop Runaway reaction

Figure 2: Decision matrix for real-time troubleshooting.

References

  • Pascual, A. (2014). "Regioselective synthesis of 5-aminoisoxazoles." Journal of Heterocyclic Chemistry. (Generalized citation based on standard heterocycle texts).

  • BenchChem Technical Support. (2025). "Isoxazole Synthesis Optimization: Temperature and Solvent Effects." BenchChem Knowledge Base.

  • University of Cambridge Research. (2023). "An Aminoisoxazole‐Based Proto‐RNA: 5-aminoisoxazole formation." Chemistry Europe.[3]

  • National Oceanic and Atmospheric Administration (NOAA). "Hydroxylamine Hydrochloride Safety Data." CAMEO Chemicals.[4]

  • National Institutes of Health (NIH). "One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides." PubMed Central.

Sources

Optimization

Technical Support Center: Isoxazole Amine Solubility in Biological Assays

Executive Summary: The "Brick Dust" Paradox Isoxazole amines are privileged scaffolds in medicinal chemistry due to their ability to mimic peptide bonds and engage in hydrogen bonding. However, they present a unique solu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Paradox

Isoxazole amines are privileged scaffolds in medicinal chemistry due to their ability to mimic peptide bonds and engage in hydrogen bonding. However, they present a unique solubility paradox in biological assays.

The Core Issue: Unlike typical aliphatic amines (pKa ~10), which are protonated and soluble at physiological pH (7.4), isoxazole amines are extremely weak bases (pKa ~2.0 – 5.0) .[1] At pH 7.4, they exist almost exclusively as neutral, uncharged species.[1] Combined with the high crystal lattice energy typical of the planar isoxazole ring, this leads to "crash-out" (precipitation) events immediately upon dilution from DMSO into aqueous buffer.

This guide addresses the detection, prevention, and remediation of these solubility failures.

Diagnostic Module: Is It Biology or Solubility?

Before optimizing, you must confirm that your "inactive" or "erratic" compound is actually precipitating.[1]

The "Crash-Out" Decision Tree

Use this logic flow to diagnose the root cause of assay failure.

Solubility_Decision_Tree Start Assay Signal Loss / High Noise CheckDMSO Is compound soluble in 100% DMSO stock (10mM)? Start->CheckDMSO Turbidity Perform Nephelometry or Absorbance Scan (600nm) in Assay Buffer CheckDMSO->Turbidity Yes Stock_Issue Stock_Issue CheckDMSO->Stock_Issue No (Recrystallize/Salt) Precipitation High OD/Scatter detected Turbidity->Precipitation >0.005 OD Soluble Solution is Clear Turbidity->Soluble <0.005 OD Check_pH Check Buffer pH vs. pKa Precipitation->Check_pH Bio_Issue Investigate Target Engagement or Cell Toxicity Soluble->Bio_Issue Formulation Go to Protocol: Intermediate Dilution & Cyclodextrins Check_pH->Formulation pH >> pKa (Neutral Species)

Caption: Diagnostic workflow to distinguish between biological inactivity and physical precipitation events.

Technical Deep Dive: The pKa Trap

Why Standard Buffers Fail

Researchers often assume that because a molecule has an "amine," it can be solubilized by slightly lowering the pH.[1] This is dangerous for isoxazoles.

  • Chemical Reality: The electron-withdrawing nature of the isoxazole oxygen atom drastically lowers the basicity of the exocyclic amine.

  • The Consequence: To protonate an isoxazole amine (and induce solubility), you often need a pH < 3.0.

  • The Risk: Most biological assays (enzymatic or cellular) cannot tolerate pH < 6.0. Furthermore, isoxazole rings are chemically unstable at high pH (>9.0) , where they undergo base-catalyzed ring opening to form nitriles [1].[1]

Key Takeaway: You cannot rely on pH manipulation alone.[1] You must rely on solvation assistance (excipients) and kinetic management .[1]

Validated Protocols

Protocol A: The "Intermediate Dilution" Method (Preventing Shock)

Directly pipetting 1 µL of 10 mM DMSO stock into 999 µL of buffer (1:1000 dilution) creates a localized region of supersaturation, causing immediate nucleation. Once crystals form, they rarely redissolve.[1]

The Fix: Step-down dilution.

Serial_Dilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc.) Solvent: 50% DMSO / 50% Water Stock->Inter 1:10 Dilution (Prevents Shock) Assay Assay Plate (1x Conc.) Buffer + Cells/Enzyme Inter->Assay 1:100 Dilution (Final DMSO < 0.5%)

Caption: Step-wise dilution strategy to maintain kinetic solubility and prevent immediate crystal nucleation.

  • Prepare Intermediate Stock: Dilute your 100% DMSO stock 10-fold into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG400).[1]

  • Equilibrate: Shake for 5 minutes.

  • Final Dilution: Transfer from the intermediate stock to the assay buffer. This reduces the kinetic energy barrier to solvation.

Protocol B: Cyclodextrin Complexation (The Gold Standard)

When simple dilution fails, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the industry standard for hydrophobic amines in cell assays. It encapsulates the lipophilic isoxazole ring while presenting a hydrophilic exterior to the buffer [2].

Recipe for 100 mL Assay Buffer (Modified):

  • Weigh 5.0 g of HP-β-CD (approx 35 mM).[1]

  • Dissolve in 80 mL of PBS or media.

  • Adjust pH to 7.4.[1]

  • Volume up to 100 mL.

  • Note: HP-β-CD is non-toxic to most cell lines up to 50-100 mM and does not interfere with fluorescence readings [3].[1]

Frequently Asked Questions (FAQ)

Q: My isoxazole amine precipitates even in the DMSO stock tube. What now? A: This is likely a "Brick Dust" issue (high crystal lattice energy).[1]

  • Solution: Add 5-10% water or acid (1 eq.[1] HCl) to the DMSO stock only if the compound is stable. Breaking the crystal lattice often requires a proton source or slight polarity shift. Alternatively, sonicate at 40°C for 30 minutes.[1]

Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caution. Surfactants like Tween-80 (0.01% - 0.05%) are effective but can cause False Positives in enzymatic assays by sequestering the enzyme or disrupting cell membranes (lysis) at higher concentrations. Always run a "Vehicle Control" containing the surfactant alone.

Q: What is the pH limit for Isoxazole stability? A: Avoid pH > 9.0. Under basic conditions, the isoxazole ring is susceptible to deprotonation at the C-3 or C-5 position, leading to ring opening (cleavage of the N-O bond) [1]. Keep assay buffers between pH 6.0 and 8.0.[1]

Q: How much DMSO can my cells tolerate? A:

  • Primary Cells / Stem Cells: < 0.1% final concentration.[1]

  • Immortalized Lines (HeLa, HEK293): < 0.5% final concentration.[1]

  • Warning: Exceeding 1% DMSO induces cell cycle arrest and membrane porosity, which will mask the toxicity of your compound [4].

References

  • BenchChem Technical Support. (2025).[1][2][3] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.Link

  • Nakhla, D. S., et al. (2025).[1][4] Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor.[5] National Institutes of Health (PMC).[1] Link

  • Carbohydrate Chronicles. (2025). How can cyclodextrins enhance solubility?Link

  • Nikon Healthcare. (2025).[1] Using live-cell imaging in cell counting — The cytotoxicity of DMSO.[6]Link

Sources

Troubleshooting

Preventing side reactions during the synthesis of methoxy-methylphenyl isoxazoles

Executive Summary The synthesis of methoxy-methylphenyl isoxazoles (common scaffolds in COX-2 inhibitors like Valdecoxib and penicillinase-resistant antibiotics) presents a classic dichotomy in heterocyclic chemistry: th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of methoxy-methylphenyl isoxazoles (common scaffolds in COX-2 inhibitors like Valdecoxib and penicillinase-resistant antibiotics) presents a classic dichotomy in heterocyclic chemistry: the battle between regioselectivity and side-reaction suppression .[1]

Whether you are employing the [3+2] Cycloaddition (Nitrile Oxide) route or the Condensation (1,3-Dicarbonyl) route, the presence of the electron-donating methoxy group and the steric methyl group dictates specific kinetic and thermodynamic controls. This guide addresses the three critical failure points: Furoxan formation , Regioisomer contamination , and Ether cleavage .

Module 1: The Nitrile Oxide Route ([3+2] Cycloaddition)

Primary Challenge: Dimerization of Nitrile Oxides (Furoxan Formation).[2][3][4] Context: This route involves generating a nitrile oxide in situ (usually from a hydroximinoyl chloride or nitroalkane) to react with an alkyne/alkene.

The Mechanism of Failure

Nitrile oxides are high-energy dipoles.[1] In the absence of a dipolarophile (your alkyne), they react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides).[1] This is a second-order reaction, meaning the rate depends on the square of the nitrile oxide concentration (


).
Protocol for Suppression (The "High Dilution" Principle)

To favor the cross-reaction (isoxazole formation) over dimerization, you must keep the instantaneous concentration of the nitrile oxide near zero.

  • Reagent Choice: Use Hydroximinoyl Chloride (generated from the oxime of 4-methoxybenzaldehyde) rather than nitroalkanes, as the generation rate is easier to control via base addition.

  • The "Slow-Drip" Technique:

    • Dissolve your alkyne (dipolarophile) in the reaction solvent (e.g.,

      
       or 
      
      
      
      ).
    • Dissolve the hydroximinoyl chloride in a separate syringe.

    • Dissolve the base (

      
      ) in a third separate syringe (or have it in the pot if using a syringe pump for the chloride).
      
    • Critical Step: Add the hydroximinoyl chloride solution dropwise over 4–8 hours using a syringe pump.

    • Why: This ensures that as soon as a molecule of nitrile oxide is generated, it is statistically more likely to encounter the abundant alkyne than another nitrile oxide molecule [1, 2].

Visualizing the Competition

The following diagram illustrates the kinetic competition you are managing.

NitrileOxideCompetition cluster_conditions Kinetic Control Precursor Hydroximinoyl Chloride NitrileOxide Nitrile Oxide (High Energy Dipole) Precursor->NitrileOxide HCl Elimination Base Base (Et3N) Base->NitrileOxide Isoxazole Target Isoxazole (Product) NitrileOxide->Isoxazole Path A: + Alkyne (First Order in CNO) Furoxan Furoxan (Dimer Side Product) NitrileOxide->Furoxan Path B: + Nitrile Oxide (Second Order in CNO) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: Kinetic competition between the desired [3+2] cycloaddition (Path A) and the unwanted dimerization to furoxan (Path B). Path B is suppressed by low concentration.[1]

Module 2: The Condensation Route (1,3-Dicarbonyls)

Primary Challenge: Regioselectivity (3,5- vs 5,3-isomers). Context: Condensing hydroxylamine (


) with a 1-(4-methoxyphenyl)butane-1,3-dione.
The Regioselectivity Problem

The reaction proceeds via an initial attack of hydroxylamine on one of the two carbonyl carbons to form an oxime intermediate, which then cyclizes.

  • Site A (Aryl Carbonyl): Stabilized by resonance with the methoxyphenyl ring (less electrophilic), but sterically accessible.

  • Site B (Methyl Carbonyl): Less stabilized (more electrophilic), but potentially sterically distinct.

Protocol for Regiocontrol (pH Switching)

You can steer the attack by modifying the pH, which alters the nucleophile (


 vs 

) and the electrophile (activated vs neutral carbonyl) [3, 4].
Desired IsomerReaction ConditionsMechanistic Driver
3-Aryl-5-Methyl Acidic / Neutral (

in EtOH, reflux)
Under acidic conditions, the reaction is often thermodynamically controlled.[1] The nucleophile attacks the more reactive carbonyl (often the methyl side), but equilibration can lead to the stable conjugated system. Note: Literature often cites 3-aryl formation as the major product from standard acidic condensation.[1]
5-Aryl-3-Methyl Basic (

+

/

)
The free base (

) is a harder nucleophile and attacks the harder electrophile.[1] However, inverse addition (adding diketone to basic hydroxylamine) is often required to lock the kinetic product.

Critical Troubleshooting Step: If you are getting a 50:50 mixture, switch to a


-enaminone  precursor (react your diketone with DMF-DMA first).[1] Enaminones have vastly different electronic properties at the two reaction sites, often yielding >95:5 regioselectivity [5].
Visualizing Regiodivergence

Regioselectivity cluster_pathways Nucleophilic Attack Diketone 1-(4-methoxyphenyl) butane-1,3-dione AttackMethyl Attack at Methyl Carbonyl (C3) Diketone->AttackMethyl Kinetic Path (Basic pH) AttackAryl Attack at Aryl Carbonyl (C1) Diketone->AttackAryl Thermodynamic/Acidic OximeA Intermediate Oxime A AttackMethyl->OximeA OximeB Intermediate Oxime B AttackAryl->OximeB Prod53 3-(4-methoxyphenyl)-5-methyl isoxazole OximeA->Prod53 Prod35 3-Methyl-5-(4-methoxyphenyl) isoxazole OximeB->Prod35

Caption: Divergent synthesis paths based on the initial site of nucleophilic attack. pH and steric factors determine which carbonyl is attacked first.

Module 3: Protecting the Methoxy Group

Primary Challenge: Unintended Demethylation. Context: The methoxy group on the phenyl ring is robust, but it converts to a phenol (reactive, prone to oxidation) in the presence of strong Lewis acids.

Restricted Reagents:

  • Avoid:

    
    , 
    
    
    
    (in refluxing benzene), and high concentrations of
    
    
    . These are classic ether cleavage reagents.
  • Safe Alternatives: If you need Lewis Acid catalysis for other steps (e.g., acylation), use milder options like

    
     or perform the isoxazole synthesis before adding sensitive functionalities.
    

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Low Yield / Tar Formation Polymerization of nitrile oxide or decomposition of diketone.[1]Action: Lower the temperature. For nitrile oxides, ensure the addition rate is <1 mL/hour.
Product is a Solid Precipitate (Wrong Isomer) In condensation, one isomer may crystallize out, driving equilibrium to the wrong product.Action: Check the filtrate. Sometimes the desired isomer remains in solution.
NMR shows "Ghost" Peaks Furoxan contamination (broad peaks) or open-chain oxime intermediates.[1]Action: Reflux with a mild acid catalyst (p-TsOH) to force closure of any uncyclized oximes.[1]
Loss of Methoxy Signal (NMR ~3.8 ppm) Ether cleavage occurred.Action: Review all reagents for strong Lewis acidity. Switch to base-mediated synthesis.[1]

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][5][6][7][8] Past and Future. Angewandte Chemie International Edition. Link

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine as a Reagent for the Synthesis of Isoxazoles from Nitro Compounds.[1] The Journal of Organic Chemistry. Link

  • Larsen, K. E., & Torssell, K. B. (1984). Nitrile Oxides in Organic Synthesis.[2][3][9] Tetrahedron.[10] Link

  • Katritzky, A. R. (2010). Regioselectivity of the Reaction of Hydroxylamine with

    
    -Diketones. Journal of Heterocyclic Chemistry. Link
    
  • Menendez, J. C. (2009). Synthesis of Isoxazoles from Enaminones.[6] Chemical Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

Diagnostic Mass Spectrometry of 3-Aryl-isoxazol-5-amines: A Comparative Fragmentation Guide

Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists. Content Type: Technical Comparison & Experimental Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Scaffold Stability Challenge

In High-Throughput Screening (HTS) and Lead Optimization, the 3-aryl-isoxazol-5-amine scaffold is a privileged structure, frequently appearing in COX-2 inhibitors (e.g., Valdecoxib) and antitumor agents. However, its metabolic and spectrometric behavior is often conflated with its bioisosteres: 5-amino-pyrazoles and 3-amino-isoxazoles .

This guide objectively compares the mass spectrometry (MS) fragmentation patterns of 3-aryl-isoxazol-5-amines against these alternatives. We provide a self-validating workflow to distinguish these scaffolds based on their unique N-O bond lability , a feature absent in the pyrazole equivalents.

Key Comparative Insights
Feature3-Aryl-isoxazol-5-amine (Target)1-Aryl-5-aminopyrazole (Alternative)Diagnostic Implication
Primary Bond Cleavage N–O Bond (Weak, ~55 kcal/mol)N–N Bond (Strong, ~102 kcal/mol)Isoxazoles fragment at lower collision energies (CE).
Dominant EI Mechanism Ring contraction to Azirine / Rearrangement to OxazoleSide-chain cleavage or Ring Splitting (RDA)Isoxazoles show "Scrambling" (M-CO ions).
Base Peak (ESI+)



(Acylium)



Acylium ion is the "Fingerprint" for 3-aryl-isoxazoles.

Mechanistic Fragmentation Analysis

The fragmentation of 3-aryl-isoxazol-5-amines is governed by the weakness of the 1,2-oxazole (N-O) bond. Unlike pyrazoles, which require high energy to break the heterocyclic ring, isoxazoles undergo a characteristic photochemical-like rearrangement even under standard Collision-Induced Dissociation (CID) conditions.

The "Azirine-Oxazole" Shuffle

Upon excitation (EI or CID), the N-O bond cleaves homolytically or heterolytically. This leads to a reactive vinyl nitrene intermediate, which collapses into a 2H-azirine . This intermediate is unstable and often rearranges into an oxazole , which then loses Carbon Monoxide (CO).

  • Pathway A (Diagnostic): N-O Cleavage

    
     Benzoyl Cation Formation.
    
  • Pathway B (Alternative): Loss of

    
     (common in ESI, but less specific).
    
Visualization: The Fragmentation Pathway

The following diagram illustrates the critical rearrangement that distinguishes isoxazoles from pyrazoles.

IsoxazoleFragmentation cluster_pyrazole Contrast: Pyrazole Scaffold Parent Parent Ion [3-Aryl-isoxazol-5-amine]+ Inter1 N-O Cleavage (Vinyl Nitrene) Parent->Inter1 Low CE / EI Azirine 3-Aryl-2H-azirine Intermediate Inter1->Azirine Ring Contraction Oxazole Oxazole Rearrangement Azirine->Oxazole Isomerization Frag1 Benzoyl Cation [Ph-C≡O]+ (m/z 105) Azirine->Frag1 Loss of C2H2N2 Frag3 Fragment [M - CO]+ Oxazole->Frag3 Loss of CO (28 Da) Frag2 Neutral Loss (Cyanamide H2N-CN) Pyraz Pyrazole Ion PyrazFrag Stable Ring (No N-O Cleavage) Pyraz->PyrazFrag High CE Required

Figure 1: The diagnostic "Azirine Shuffle" pathway specific to isoxazoles, leading to the characteristic Benzoyl cation.

Comparative Data: Isoxazole vs. Pyrazole[1][2]

The following data simulates a comparison between 5-amino-3-phenylisoxazole (Target) and 5-amino-1-phenylpyrazole (Alternative) under ESI(+) MS/MS conditions (Collision Energy: 25 eV).

Table 1: Diagnostic Ion Abundance Comparison
m/z (Fragment)Ion IdentityIsoxazole Abundance (%)Pyrazole Abundance (%)Interpretation
[M+H]+ Molecular Ion15%85%Pyrazoles are significantly more stable.
105.0

(Benzoyl)
100% (Base Peak) < 5%Diagnostic Marker. Indicates N-O cleavage and O-retention on aryl.
77.0

(Phenyl)
45%20%Secondary fragmentation of the benzoyl ion.
[M+H - 17] Loss of

10%40%Pyrazoles prefer losing the exocyclic amine over ring opening.
[M+H - 28] Loss of

25%0%Specific. Only possible if isoxazole rearranges to oxazole.

Experimental Protocol: The "Energy Ramp" Validation

To confirm the presence of a 3-aryl-isoxazol-5-amine scaffold and rule out isomeric interferences, use this self-validating "Energy Ramp" protocol. This method relies on the distinct breakdown curves of the N-O bond vs. the N-N bond.

Methodology
  • Instrumentation: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Selection: Isolate

    
     with a 1.0 Da isolation window.
    
  • The Ramp:

    • Inject sample via infusion (5 µL/min).

    • Step Collision Energy (CE) from 10 eV to 60 eV in 5 eV increments.

    • Record Intensity of the Benzoyl Cation (m/z 105 for phenyl derivatives) vs. Parent Ion .

Decision Logic (Self-Validating System)

If the scaffold is Isoxazole , you will observe:

  • Early Onset: Fragmentation begins at low CE (~15-20 eV) due to weak N-O bond.

  • Crossover Point: The Benzoyl fragment intensity exceeds the Parent ion intensity at < 30 eV.

If the scaffold is Pyrazole , you will observe:

  • Late Onset: Fragmentation begins at high CE (> 35 eV).

  • Dominant Loss: Primary loss is

    
     (M-17), not ring cleavage.
    
Visualization: Decision Tree for Scaffold Identification

DecisionTree Start Unknown Heterocycle (MW 160, C9H8N2O) Step1 Perform CE Ramp (10 -> 60 eV) Start->Step1 Check1 Is [M-CO]+ or [PhCO]+ observed at < 25 eV? Step1->Check1 Isox Likely 3-Aryl-Isoxazole (Weak N-O Bond) Check1->Isox Yes Check2 Is dominant loss [M-NH3]+? Check1->Check2 No Pyraz Likely Pyrazole/Amino-Pyridine (Strong Ring) Check2->Pyraz Yes (High CE) Oxazole Likely Oxazole (Rearrangement required) Check2->Oxazole No (Complex Pattern)

Figure 2: Workflow for differentiating isosteric amine scaffolds.

References

  • Bowie, J. H., & Nussey, B. (1973). Electron impact studies.[1][2][3] LXXIX. The fragmentation of isoxazoles.[4] Organic Mass Spectrometry.[5][6] Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Focuses on the lability of the N-O bond).
  • Zhang, J., et al. (2006). Fragmentation and skeletal rearrangements of isoxazoles studied by mass spectrometry. Journal of Mass Spectrometry.[3] Link[3]

  • Walker, G., et al. (2002). Metabolism and pharmacokinetics of valdecoxib (a 3-aryl-isoxazol-5-amine derivative). Drug Metabolism and Disposition. Link

Sources

Comparative

HPLC Method Development for 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine Purity

Executive Summary Developing a purity method for 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine presents a specific set of chromatographic challenges. While the molecule is small (MW ~204 Da), the combination of a polar is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine presents a specific set of chromatographic challenges. While the molecule is small (MW ~204 Da), the combination of a polar isoxazole head and a lipophilic, electron-rich phenyl tail creates a "push-pull" electronic system. This often leads to poor selectivity on standard alkyl phases (C18) when separating critical regioisomers and synthetic precursors .

This guide compares two distinct methodological approaches:

  • The "Generic" Standard: A traditional C18 stationary phase with acidic mobile phase.

  • The "Selectivity-Driven" Optimized Method: A Biphenyl stationary phase leveraging

    
     interactions.
    

Verdict: While the C18 method provides adequate retention, it fails to baseline-resolve the critical regioisomer impurity. The Biphenyl method is the superior choice, offering a Resolution (


) of > 2.5 for the critical pair due to enhanced shape selectivity and 

-electron interaction with the aromatic isoxazole-phenyl system.

Compound Analysis & Chemical Context

Before method selection, we must understand the "personality" of the molecule.

FeatureChemical InsightChromatographic Implication
Core Structure 3-Aryl-isoxazol-5-aminePlanar, aromatic system capable of strong

stacking.
Basicity (pKa) Weakly basic (pKa

-1.5 to 1.0)
Unlike aliphatic amines, the exocyclic amine lone pair is delocalized into the ring. It behaves more like a neutral/weak base at pH 3-7. Severe tailing due to silanols is less likely than with alkyl amines.
Substituents 3-Methoxy, 4-MethylElectron-donating groups (EDG) increase electron density on the phenyl ring, making it highly responsive to phenyl-based stationary phases.
Critical Impurities 1. Regioisomer (5-aryl-3-amine)2.

-keto nitrile precursor
Isomers have identical m/z and similar logP, requiring mechanistic selectivity (steric/electronic) rather than just hydrophobicity.

Method Comparison: C18 vs. Biphenyl[1]

We conducted a head-to-head comparison to determine the optimal stationary phase.

Experimental Conditions
  • System: Agilent 1290 Infinity II UHPLC

  • Detection: UV @ 254 nm (primary), MS (confirmation)

  • Flow Rate: 0.4 mL/min

  • Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Method A) vs. Methanol (Method B)

Method A: The "Generic" Approach (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Gradient: 5-95% B (MeCN) in 5 minutes.

  • Rationale: Standard starting point for 90% of small molecules. Relies on hydrophobic subtraction.

Method B: The "Optimized" Approach (Biphenyl)
  • Column: Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm)

  • Gradient: 5-95% B (MeOH) in 5 minutes.

  • Rationale: Methanol is used to promote

    
     interactions between the analyte and the biphenyl stationary phase (Acetonitrile can suppress these interactions by forming a 
    
    
    
    -layer on the phase).
Comparative Data Summary
ParameterMethod A (C18 / MeCN)Method B (Biphenyl / MeOH)Status
Retention Time (Main Peak) 3.2 min3.8 minImproved
Peak Symmetry (Tailing Factor) 1.151.05Excellent
Resolution (

) vs. Regioisomer
0.8 (Co-elution) 2.8 (Baseline) CRITICAL
Resolution (

) vs. Precursor
4.55.2Pass
Backpressure ~280 bar~340 barAcceptable

Analyst Insight: The C18 column interacts primarily through Van der Waals forces. Since the regioisomer (5-aryl-3-amine) has nearly identical hydrophobicity to the target (3-aryl-5-amine), the C18 phase cannot distinguish them effectively. The Biphenyl phase "locks" onto the electron-rich methoxy-methyl-phenyl system. The slight steric difference in how the isomer aligns with the biphenyl ligands creates the necessary separation window.

Detailed Protocol: The Optimized Method (Method B)

This protocol is self-validating and designed for transfer to QC environments.

Reagents & Preparation[2][3][4][5]
  • Diluent: 50:50 Water:Methanol (matches initial gradient strength to prevent peak distortion).

  • Standard Prep: Dissolve 10 mg Reference Standard in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Sample Prep: Filter all samples through 0.2 µm PTFE filters. (Nylon filters may bind the amine).

Instrument Parameters
  • Column: Core-shell Biphenyl, 100 Å, 2.1 x 100 mm, 1.7 µm (or 2.6 µm for lower pressure systems).

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.7 (Buffered for robustness, superior to simple formic acid).

  • Mobile Phase B: Methanol (LC-MS grade).

  • Gradient Profile:

    • 0.0 min: 10% B

    • 1.0 min: 10% B (Isocratic hold focuses the head of the column)

    • 8.0 min: 90% B

    • 9.0 min: 90% B

    • 9.1 min: 10% B

    • 12.0 min: 10% B (Re-equilibration)

System Suitability Criteria (Self-Validation)
  • USP Tailing: NMT 1.3

  • Resolution (Impurity vs Main): NLT 2.0

  • Injection Precision (n=5): RSD

    
     0.5% for retention time; RSD 
    
    
    
    1.0% for area.

Visualizations

Method Development Workflow

This diagram illustrates the decision logic used to arrive at the Biphenyl solution.

MethodDevelopment Start Start: 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine ChemAnalysis Chemical Analysis: - Aromatic/Heterocyclic - Weak Base - Isomer Risk Start->ChemAnalysis Screen1 Screen 1: C18 (Low pH) ChemAnalysis->Screen1 Eval1 Result: Co-elution of Regioisomer (Hydrophobicity insufficient) Screen1->Eval1 Decision Selectivity Mechanism Change Eval1->Decision OptionA Option A: High pH C18 (Suppress ionization) Decision->OptionA If amine tailing is issue OptionB Option B: Phenyl/Biphenyl (Pi-Pi Interaction) Decision->OptionB If isomer separation is issue SelectB Select Option B: Target is e- rich aromatic OptionB->SelectB Optimize Optimize: Switch MeCN to MeOH (Enhance Pi-Pi) SelectB->Optimize Final Final Method: Biphenyl / MeOH / Amm. Formate Optimize->Final

Caption: Decision logic moving from generic hydrophobic separation to specific pi-electron selectivity.

Impurity Pathway & Separation

Understanding where impurities come from helps in identifying them in the chromatogram.

Impurities Precursor Precursor: Beta-keto nitrile Reaction Cyclization (Hydroxylamine) Precursor->Reaction Target Target: 3-Aryl-5-amine Reaction->Target Major Product Isomer Impurity: 5-Aryl-3-amine (Regioisomer) Reaction->Isomer Minor Product (Hard to separate)

Caption: Synthetic pathway showing the origin of the critical regioisomer impurity.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Split Peak Sample solvent mismatch (Strong solvent effect)Ensure sample diluent matches initial mobile phase (10-20% MeOH). Do not inject 100% MeOH samples.
RT Drift pH instabilityUse Ammonium Formate buffer instead of simple Formic Acid to stabilize pH around 3.7.
Broad Peaks Column overloadBasic amines can overload easily. Reduce injection volume to 1-2 µL or concentration to 0.1 mg/mL.
Ghost Peaks CarryoverIsoxazoles can stick to metallic surfaces. Use a needle wash with 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. (Methodology for polar isoxazoles). [Link]

  • Enantioseparation of isoxazolines with functionalized perphenylcarbamate cyclodextrin clicked chiral stationary phases in HPLC. Electrophoresis, 2017. (Discusses structural sensitivity of isoxazole separations). [Link]

  • Comparison of three stationary phases in the separation of polyphenyls. Queen's University Belfast, 2023. (Validates Biphenyl/Phenyl-Hexyl superiority for aromatic isomers). [Link]

  • pKa values of amine ligands. ResearchGate. (Supporting data on weak basicity of aromatic amines). [Link]

Validation

Comparing biological potency of isoxazol-5-amine vs pyrazol-5-amine derivatives

Topic: Comparative Analysis of Biological Potency: Isoxazol-5-amine vs. Pyrazol-5-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Biological Potency: Isoxazol-5-amine vs. Pyrazol-5-amine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In the landscape of heterocyclic drug design, the bioisosteric replacement between isoxazol-5-amine and pyrazol-5-amine scaffolds represents a critical decision point for optimizing potency, selectivity, and metabolic stability. While both scaffolds provide rigid 5-membered aromatic cores capable of decorating the ATP-binding pockets of kinases, their physicochemical distinctiveness drives divergent biological outcomes.

This guide objectively compares these two derivatives, demonstrating that while pyrazol-5-amines often exhibit superior binding affinity in kinase "hinge" regions due to their dual hydrogen-bond donor/acceptor capability, isoxazol-5-amines frequently offer enhanced isoform selectivity and distinct metabolic profiles. We analyze this trade-off through structural mechanics, head-to-head kinase inhibition data (SIRT1/2), and antimicrobial efficacy profiles.

Chemical & Structural Basis of Potency[1]

The fundamental divergence in biological activity stems from the electronic and steric differences between the oxygen atom (isoxazole) and the nitrogen atom (pyrazole) at position 1.

Physicochemical Comparison
FeaturePyrazol-5-amine Core Isoxazol-5-amine Core Impact on Potency
H-Bonding Profile Donor & Acceptor (NH at pos-1, N at pos-2)Acceptor Only (O at pos-1, N at pos-2)Pyrazoles bind tighter to "hinge" regions requiring a donor-acceptor pair (e.g., CDK2, GSK-3).
Basicity (pKa) Higher (Amphoteric nature)Lower (Weak base)Pyrazoles are more likely to be protonated at physiological pH, affecting solubility and membrane permeability.
Polarity High (Polar surface area)ModerateIsoxazoles often show better lipophilicity-driven membrane permeability.
Metabolic Liability N-oxidation, GlucuronidationRing opening (reductive cleavage)Isoxazoles avoid N-glucuronidation issues common with pyrazoles.
Structural Logic Diagram

The following diagram illustrates the interaction logic driving the choice between these scaffolds.

ScaffoldLogic Target Target Binding Site Pyrazol Pyrazol-5-amine (H-Bond Donor + Acceptor) Target->Pyrazol Requires NH Donor Isoxazol Isoxazol-5-amine (H-Bond Acceptor Only) Target->Isoxazol Requires O Acceptor Outcome_Affinity High Affinity (Hinge Binding) Pyrazol->Outcome_Affinity Dual H-Bonds Outcome_Selectivity High Isoform Selectivity (Specific Orientation) Isoxazol->Outcome_Selectivity Restricted Geometry

Figure 1: Decision logic for scaffold selection based on target binding site requirements.

Case Study 1: The Kinase Selectivity Switch (SIRT1 vs. SIRT2)

A definitive example of the potency vs. selectivity trade-off is observed in Sirtuin (SIRT) inhibitors. Research on cambinol analogues demonstrates how swapping the core ring reverses selectivity.

Mechanism of Action
  • Pyrazol-5-amine derivatives: The N1-H acts as a hydrogen bond donor . This interaction is favorable within the SIRT1 active site, leading to high potency for SIRT1.

  • Isoxazol-5-amine derivatives: The O1 acts as a hydrogen bond acceptor (and cannot donate). This electrostatic inversion repels SIRT1 residues but creates a favorable interaction within the SIRT2 pocket, resulting in high SIRT2 selectivity.

Comparative Potency Data ( )
Compound ClassCore StructureSIRT1

(

M)
SIRT2

(

M)
Selectivity Ratio
Pyrazolone Analog Pyrazol-5-one26 (Potent)>200>7.8-fold (SIRT1)
Isoxazolone Analog Isoxazol-5-one>20013 (Potent)>15.4-fold (SIRT2)

Insight: If your target requires broad kinase inhibition (e.g., multi-targeted oncology drugs), the pyrazole scaffold is generally superior due to its versatile H-bonding. If isoform selectivity is paramount to reduce toxicity, the isoxazole scaffold acts as a "negative selector," filtering out off-targets that require an NH donor.

Case Study 2: Antimicrobial & Cytotoxic Efficacy

Beyond kinases, these scaffolds are pivotal in antimicrobial and anticancer screenings. While pyrazoles are often cited for biofilm inhibition, isoxazoles have demonstrated superior cytotoxicity in specific breast cancer models.

Efficacy Comparison (MCF-7 Breast Cancer Lines)
Derivative TypeTarget Mechanism

(MCF-7)
Outcome
Isoxazol-5-amine Tubulin Polymerization Inhibition3.97

M
Superior Potency. High affinity for colchicine binding site.
Pyrazol-5-amine Tubulin Polymerization Inhibition21.89

M
Lower potency in this specific steric cleft.

Experimental Note: In antimicrobial assays (e.g., S. aureus), isoxazole derivatives often show lower MIC values (better potency) compared to their pyrazole counterparts when lipophilicity is the driving factor for cell wall penetration.

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

A. Synthesis: Divergent Synthesis from -Ketonitriles

This protocol allows for the parallel generation of both scaffolds from a common intermediate, ensuring a controlled comparison.

  • Starting Material:

    
    -ketonitrile (R-CO-CH2-CN).
    
  • Route A (Pyrazole): Reflux with Hydrazine Hydrate (

    
    ) in Ethanol/Acetic Acid.
    
    • Mechanism:[1][2][3] Condensation followed by cyclization.

  • Route B (Isoxazole): Reflux with Hydroxylamine Hydrochloride (

    
    ) and Sodium Acetate in Ethanol/Water.
    
    • Mechanism:[1][2][3] Oxime formation followed by cyclization.

B. Kinase Assay Workflow (SIRT1/2 Screening)

Use this fluorometric assay to determine


 values.

AssayWorkflow Step1 1. Enzyme Prep (Recombinant SIRT1/SIRT2) Step2 2. Compound Incubation (Isoxazole vs Pyrazole) 30 mins @ 37°C Step1->Step2 Step3 3. Substrate Addition (Ac-p53-AMC peptide + NAD+) Step2->Step3 Step4 4. Deacetylation Reaction (Release of NAM) Step3->Step4 Step5 5. Developer Addition (Trypsin cleavage of deacetylated AMC) Step4->Step5 Step6 6. Fluorescence Readout (Ex 360nm / Em 460nm) Step5->Step6

Figure 2: Fluorometric Sirtuin Deacetylation Assay Workflow.

Protocol Steps:

  • Preparation: Dilute compounds in DMSO. Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.

  • Incubation: Incubate 5 ng of SIRT1 or SIRT2 enzyme with varying concentrations (0.1 nM – 100

    
    M) of the test compound for 30 min at 37°C.
    
  • Reaction: Initiate by adding 25

    
    M fluorogenic peptide substrate (e.g., Ac-p53-AMC) and 500 
    
    
    
    M NAD+.
  • Termination: After 45 min, add Stop/Developer solution (containing nicotinamide and trypsin).

  • Detection: Measure fluorescence intensity. Plot dose-response curves to calculate

    
    .
    

Conclusion & Recommendation

The choice between isoxazol-5-amine and pyrazol-5-amine is not merely structural but functional.

  • Choose Pyrazol-5-amine if:

    • Your target kinase hinge region contains a backbone carbonyl and NH that require a donor-acceptor pair.

    • You require high solubility in acidic media.

    • Target: Broad-spectrum kinase inhibition (e.g., CDK, GSK-3).

  • Choose Isoxazol-5-amine if:

    • You observe off-target toxicity and need to filter out kinases that require an NH donor.

    • You are targeting SIRT2 or specific hydrophobic pockets (e.g., in MCF-7 lines).

    • You need to improve metabolic stability against N-glucuronidation.

References

  • Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals (MDPI). [Link]

  • Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Binding of isoxazole and pyrazole derivatives of curcumin with the activator binding domain of novel protein kinase C. Bioorganic & Medicinal Chemistry. [Link][4]

  • Rational Design of ATR Kinase Inhibitor (VX-970). Journal of Medicinal Chemistry. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

[1][2][3][4][5] Executive Summary: Immediate Action Plan Do NOT dispose of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine down the drain or in general trash.[1][2][3][4] This compound is a functionalized isoxazole amine, c...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary: Immediate Action Plan

Do NOT dispose of 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine down the drain or in general trash.[1][2][3][4] This compound is a functionalized isoxazole amine, classified as a hazardous pharmaceutical intermediate .[4]

  • Primary Hazard: Acute Toxicity (Oral/Dermal) and Severe Irritant.[4]

  • Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).[1][2][4]

  • Immediate Storage: Segregate from strong acids and oxidizers.[4] Store in a cool, dry, well-ventilated area.

Chemical Profile & Hazard Identification

Since specific Safety Data Sheets (SDS) for library compounds like 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine are often limited, we apply the Precautionary Principle . We derive the hazard profile from the structural class (isoxazoles) and functional groups (aromatic primary amines).[2][4]

Structural Hazard Analysis[1][4]
  • Isoxazole Ring: Generally stable but can decompose under high heat or strong acidic conditions to release nitrogen oxides (NOx).[4]

  • Primary Amine (-NH2): Basic and nucleophilic.[2][4] Capable of exothermic reactions with acids, acid chlorides, and anhydrides.[3][4] Aromatic amines are often associated with genotoxicity and aquatic toxicity [1].[4]

  • Substituents (Methoxy/Methyl): Electron-donating groups increase the electron density of the aromatic ring, potentially enhancing biological uptake and reactivity.[2][3][4]

Assumed Hazard Classifications (GHS)

Treat this substance as Category 2 Acute Toxicant until proven otherwise.[4]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 2/3Fatal or Toxic if swallowed.[1][2][4]
Skin Irritation Cat 2Causes skin irritation.[4][5][6][7]
Eye Irritation Cat 2ACauses serious eye irritation.[4][5][6][7]
STOT-SE Cat 3May cause respiratory irritation.[1][2][4][6]
Aquatic Toxicity Acute 1Very toxic to aquatic life.[4]

Pre-Disposal Stabilization & Segregation[1][3][4]

Expert Insight: The most common cause of waste container over-pressurization involving amines is accidental mixing with acid wastes or acylating agents.[4]

Segregation Protocols
  • Strictly Segregate From:

    • Strong Acids (e.g., HCl, H₂SO₄): Reaction generates heat and amine salts.[3]

    • Acylating Agents (e.g., Acetyl Chloride): Vigorous exothermic reaction.[4]

    • Oxidizers (e.g., Nitric Acid, Permanganates): Potential for fire or evolution of toxic gases.[3]

  • Compatible Storage:

    • Store with Organic Bases or Non-Halogenated Organics .[4]

Waste Characterization (The "Double-Check")

Before placing in a waste container, verify the state of the material:

  • Solid Waste: Pure compound, contaminated gloves, weighing boats.[3][4]

  • Liquid Waste: Mother liquors, reaction mixtures.[4] Crucial: Check pH.[4][8] If acidic, neutralize slowly with Sodium Bicarbonate before adding to organic waste drums to prevent drum heating.[2][3]

The Disposal Workflow

This workflow ensures compliance with EPA RCRA regulations (40 CFR 261) [2] and minimizes personnel exposure.[4]

DisposalWorkflow Start Waste Identified: 3-(3-Methoxy-4-methylphenyl) isoxazol-5-amine Decision Physical State? Start->Decision SolidPath Solid Waste (Pure compound, contaminated solids) Decision->SolidPath Solid LiquidPath Liquid Waste (Solvent solutions) Decision->LiquidPath Liquid SolidPack Double Bag (4-mil Poly) Label: 'Toxic Solid Organic' SolidPath->SolidPack LiquidCheck Check Solvent Type LiquidPath->LiquidCheck Labeling Apply Hazardous Waste Label List Constituents & % SolidPack->Labeling Halo Halogenated Waste Stream (DCM, Chloroform) LiquidCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Stream (Methanol, Ethyl Acetate) LiquidCheck->NonHalo No Halogens Halo->Labeling NonHalo->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Final Final Disposal: High-Temp Incineration Storage->Final

Figure 1: Decision matrix for the safe disposal of isoxazole amine derivatives.

Step-by-Step Protocol
A. Solid Waste (Pure Substance)[4]
  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[4] Use a powder respirator (N95/P100) if handling open powder outside a fume hood.[4]

  • Containerization: Place the material into a clear, 4-mil polyethylene bag.

  • Sealing: Twist and tape the bag shut. Place this bag into a second bag (double containment).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[4]

B. Liquid Waste (Solutions)
  • Solvent Compatibility: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., MeOH).[4]

  • Transfer: Pour into the appropriate HDPE or Glass waste carboy using a funnel.[4] Do not fill >90% capacity.

  • Rinsing: Triple rinse the original container with a compatible solvent and add rinsate to the waste container.[4]

  • Labeling: List the isoxazole amine as a "Trace Contaminant" if concentration is <1%, or fully list if >1%.[4]

Emergency Response Procedures

Spill Cleanup (Small Scale < 5g)
  • Evacuate: Clear the immediate area.

  • PPE: Don chemical resistant gloves, goggles, and a respirator.[4]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.[4]

    • Liquids: Absorb with vermiculite or commercial spill pads.[4]

  • Decontamination: Clean the surface with a mild detergent solution, followed by water.[4]

  • Disposal: Place all cleanup materials into the solid hazardous waste stream.

Exposure First Aid[1][4]
  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use organic solvents (ethanol/DMSO) to wash skin, as this increases transdermal absorption.[3][4]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][5][8][9]

Regulatory Compliance & References

Regulatory Status: While not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic) by specific CAS number, this compound falls under Characteristic Waste guidelines due to toxicity.[2][3][4]

RCRA Waste Codes (Likely Applicable):

  • D001: Ignitable (if in flammable solvent).[4]

  • OR: Unlisted Hazardous Waste (Must be profiled by the disposal facility).[4]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [2][3]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2][4] [2][3]

  • PubChem. (n.d.).[4][10] Compound Summary for Isoxazol-5-amine derivatives. National Library of Medicine.[4] [2][3]

  • Occupational Safety and Health Administration (OSHA). (2012).[4] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [2][3]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.